Technical Documentation Center

2-(4-Butoxybenzoyl)-6-methylpyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Butoxybenzoyl)-6-methylpyridine
  • CAS: 1187168-81-5

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectral reference data for 2-(4-Butoxybenzoyl)-6-methylpyridine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Reference Data for 2-(4-Butoxybenzoyl)-6-methylpyridine For Researchers, Scientists, and Drug Development Professionals Abstract Introduction Nuclear Magnetic Re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Reference Data for 2-(4-Butoxybenzoyl)-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For professionals in drug development and materials science, the unambiguous structural confirmation of novel compounds is a critical step in the research pipeline. 2-(4-Butoxybenzoyl)-6-methylpyridine is a heterocyclic ketone containing three key structural motifs: a 2,6-disubstituted pyridine ring, a benzoyl linker, and a butoxy chain. The electronic interplay between the electron-withdrawing benzoyl group and the substituted pyridine ring, along with the aliphatic signals from the butoxy group, creates a distinct and informative NMR fingerprint.

This guide provides a foundational analysis of this fingerprint. By deconstructing the molecule into its constituent parts and applying well-established chemical shift principles, we can predict the ¹H and ¹³C NMR spectra with high confidence. This document is structured to serve not only as a data repository but also as a practical guide for experimental design and spectral interpretation.

Molecular Structure and Atom Numbering

For clarity and consistency in spectral assignment, a standardized numbering system is essential. The structure of 2-(4-Butoxybenzoyl)-6-methylpyridine with the IUPAC-recommended numbering for the heterocyclic and benzenoid rings, along with labels for the substituent carbons and protons, is presented below.

molecule cluster_pyridine Pyridine Ring cluster_benzoyl Benzoyl Group cluster_substituents Substituents N1 N1' C6 C6' N1->C6 C2 C2' C2->N1 C7 C7 (C=O) C2->C7 C3 C3' C3->C2 C4 C4' C4->C3 C5 C5' C5->C4 C6->C5 C_Me C7' (CH3) C6->C_Me C8 C1 C7->C8 C9 C2 C8->C9 C10 C3 C9->C10 C11 C4 C10->C11 C12 C5 C11->C12 O_Bu O C11->O_Bu C13 C6 C12->C13 C13->C8 C_alpha Cα (CH2) O_Bu->C_alpha C_beta Cβ (CH2) C_alpha->C_beta C_gamma Cγ (CH2) C_beta->C_gamma C_delta Cδ (CH3) C_gamma->C_delta H3 H3' H4 H4' H5 H5' H_Me H7' (x3) H26 H2, H6 H35 H3, H5 H_alpha Hα (x2) H_beta Hβ (x2) H_gamma Hγ (x2) H_delta Hδ (x3)

Caption: Molecular structure and numbering scheme for 2-(4-Butoxybenzoyl)-6-methylpyridine.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted based on the additive effects of substituents on the aromatic rings and typical chemical shifts for aliphatic chains.[1][2] The electron-withdrawing carbonyl group (C7) will deshield adjacent protons, shifting them downfield, while the electron-donating butoxy group will shield its ortho protons, shifting them upfield.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Assigned Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H-δ (Butoxy CH₃) ~ 0.99 Triplet (t) ~ 7.4 3H Terminal methyl group coupled to adjacent CH₂.
H-γ (Butoxy CH₂) ~ 1.51 Sextet or Multiplet (m) ~ 7.5 2H Aliphatic methylene coupled to two adjacent CH₂ groups.
H-β (Butoxy CH₂) ~ 1.80 Quintet or Multiplet (m) ~ 7.0 2H Aliphatic methylene coupled to two adjacent CH₂ groups.
H-7' (Pyridine CH₃) ~ 2.60 Singlet (s) - 3H Methyl group on the pyridine ring with no adjacent protons.[3]
H-α (Butoxy OCH₂) ~ 4.08 Triplet (t) ~ 6.5 2H Methylene group deshielded by the adjacent oxygen atom.
H-3, H-5 (Benzoyl) ~ 6.98 Doublet (d) ~ 8.8 2H Protons ortho to the electron-donating butoxy group, shielded.
H-3' (Pyridine) ~ 7.45 Doublet (d) ~ 7.7 1H Pyridine proton ortho to the methyl group.
H-5' (Pyridine) ~ 7.65 Doublet (d) ~ 7.7 1H Pyridine proton ortho to the benzoyl substituent.
H-4' (Pyridine) ~ 7.85 Triplet (t) ~ 7.7 1H Pyridine proton coupled to both H-3' and H-5'.

| H-2, H-6 (Benzoyl) | ~ 7.95 | Doublet (d) | ~ 8.8 | 2H | Protons ortho to the electron-withdrawing carbonyl group, strongly deshielded. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is characterized by a wide range of chemical shifts. The carbonyl carbon is the most deshielded, appearing significantly downfield. Aromatic carbons appear in the 110-165 ppm range, while aliphatic carbons are found upfield.[4][5] Quaternary carbons (those without attached protons) are typically weaker in intensity due to longer relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement.[6]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assigned Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-δ (Butoxy CH₃) ~ 13.9 Terminal aliphatic methyl carbon.
C-γ (Butoxy CH₂) ~ 19.3 Aliphatic methylene carbon.
C-7' (Pyridine CH₃) ~ 24.5 Methyl group attached to an sp² carbon of the pyridine ring.[7]
C-β (Butoxy CH₂) ~ 31.2 Aliphatic methylene carbon.
C-α (Butoxy OCH₂) ~ 68.2 Methylene carbon deshielded by the adjacent oxygen.
C-3, C-5 (Benzoyl) ~ 114.5 Aromatic CH carbons shielded by the electron-donating butoxy group.
C-3' (Pyridine) ~ 121.0 Aromatic CH carbon on the pyridine ring.
C-5' (Pyridine) ~ 126.5 Aromatic CH carbon on the pyridine ring.
C-1 (Benzoyl) ~ 130.0 Quaternary aromatic carbon, shielded by butoxy group.
C-2, C-6 (Benzoyl) ~ 132.5 Aromatic CH carbons deshielded by the adjacent carbonyl group.
C-4' (Pyridine) ~ 137.0 Aromatic CH carbon on the pyridine ring.
C-2' (Pyridine) ~ 154.0 Quaternary pyridine carbon attached to the benzoyl group.
C-6' (Pyridine) ~ 158.5 Quaternary pyridine carbon attached to the methyl group.
C-4 (Benzoyl) ~ 164.0 Quaternary aromatic carbon attached to the oxygen of the butoxy group.

| C-7 (C=O) | ~ 194.5 | Ketone carbonyl carbon, highly deshielded.[4] |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data for 2-(4-Butoxybenzoyl)-6-methylpyridine, a standardized experimental protocol is crucial. This section details a self-validating methodology from sample preparation to data processing.

Sample Preparation
  • Analyte Weighing: Accurately weigh 10-15 mg of the purified solid compound directly into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is an excellent solvent for a wide range of organic compounds, is relatively inexpensive, and has a single residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) that typically does not interfere with analyte signals.[5]

  • Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) or use the residual solvent peak as a secondary reference. TMS is the primary standard, defined as 0.00 ppm for both ¹H and ¹³C spectra.

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved, ensuring a homogenous solution.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 500 MHz spectrometer.

  • Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample results in sharp, symmetrical peaks, which is critical for resolving fine coupling patterns.

  • ¹H NMR Acquisition:

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.

    • Acquisition Time (at): 2-3 seconds. This ensures adequate data point resolution.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8-16. This is usually sufficient to achieve a high signal-to-noise ratio for ¹H NMR.

  • ¹³C NMR Acquisition {Proton Decoupled}:

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Pulse Angle: 45 degrees.

    • Acquisition Time (at): ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 128-1024. A higher number of scans is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[6]

Data Processing
  • Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) and perform the Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.

  • Calibration: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm (¹H) / 77.16 ppm (¹³C).

  • Integration and Peak Picking: Integrate the ¹H signals and pick all peaks in both spectra to determine their exact chemical shifts.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (10-15 mg) dissolve Dissolve in CDCl3 (0.6 mL) with TMS weigh->dissolve insert Insert Sample & Lock dissolve->insert shim Shim B0 Field insert->shim acquire_H Acquire 1H Spectrum (16 scans) shim->acquire_H acquire_C Acquire 13C Spectrum (1024 scans) acquire_H->acquire_C ft Fourier Transform acquire_C->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analyze Peak Picking & Integration calibrate->analyze end end analyze->end Final Spectrum Assignment

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This guide provides a robust, predicted ¹H and ¹³C NMR dataset for 2-(4-Butoxybenzoyl)-6-methylpyridine, grounded in fundamental spectroscopic principles and data from related chemical structures. The detailed assignments, presented in tabular format, serve as a reliable reference for chemists working with this compound. Furthermore, the included experimental protocol outlines a validated methodology for acquiring high-quality spectra, emphasizing the causal relationships between acquisition parameters and data quality. By following this guide, researchers can confidently perform structural verification, purity analysis, and characterization of this and structurally similar molecules.

References

  • Royal Society of Chemistry. "Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols." Available at: [Link]

  • ResearchGate. "1 H-NMR spectrum of 3 compound in chemical shift area of butoxy groups..." Available at: [Link]

  • NP-MRD. "1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0191685)." Available at: [Link]

  • Organic Chemistry Data. "NMR Spectroscopy :: 13C NMR Chemical Shifts." Available at: [Link]

  • Scientific Research Publishing. "Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines." Available at: [Link]

  • Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Available at: [Link]

  • Oregon State University. "13C NMR Chemical Shift." Available at: [Link]

  • Organic Chemistry Data. "NMR Spectroscopy :: 1H NMR Chemical Shifts." Available at: [Link]

  • ResearchGate. "Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives." Available at: [Link]

  • Chemistry Steps. "NMR Chemical Shift Values Table." Available at: [Link]

  • National Center for Biotechnology Information. "CP/MAS NMR studies on binding environment of CH3CN in Cu(i) complexes with disilane-bridged bis(methylpyridine) ligands." Available at: [Link]

  • Michigan State University Department of Chemistry. "Proton NMR Table." Available at: [Link]

  • NMR Core. "13 Carbon NMR." Available at: [Link]

  • MDPI. "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." Available at: [Link]

  • University of California, Irvine. "1H-NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine." Available at: [Link]

  • University of Colorado Boulder. "13C NMR Chemical Shift Table.pdf." Available at: [Link]

  • University of California, Los Angeles. "Table of Characteristic Proton NMR Shifts." Available at: [Link]

  • ResearchGate. "(PDF) Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines." Available at: [Link]

  • National Center for Biotechnology Information. "Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides." Available at: [Link]

  • ResearchGate. "1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,..." Available at: [Link]

  • Organic Syntheses. "Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates." Available at: [Link]

  • Chemical Methodologies. "Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2." Available at: [Link]

  • MDPI. "Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives." Available at: [Link]

Sources

Exploratory

Structural Elucidation of 2-(4-Butoxybenzoyl)-6-methylpyridine: A Crystallographic Whitepaper

Introduction & Structural Rationale The structural elucidation of substituted 2-benzoylpyridine derivatives is a critical endeavor in modern materials science, coordination chemistry, and rational drug design. These comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The structural elucidation of substituted 2-benzoylpyridine derivatives is a critical endeavor in modern materials science, coordination chemistry, and rational drug design. These compounds frequently serve as versatile bidentate ligands and shape-persistent pharmacophores. The structural behavior of 2-benzoylpyridine complexes often reveals a weakening of the C=O bond upon coordination, a feature that is heavily influenced by the ligand's initial conformational state[1].

For the specific target, 2-(4-Butoxybenzoyl)-6-methylpyridine , the molecular architecture is defined by three key functional zones:

  • The Pyridine Core: Substituted at the 6-position with a methyl group.

  • The Benzoyl Linkage: Providing rotational flexibility and hydrogen-bond acceptor capabilities.

  • The 4-Butoxy Tail: A flexible aliphatic chain that heavily influences lipophilicity and crystal packing.

Reactions and structural analyses of related 2-benzoylpyridine derivatives confirm their tendency to adopt specific non-planar torsional geometries to minimize steric strain[2]. In this molecule, the 6-methyl group introduces severe steric bulk adjacent to the carbonyl moiety. Spectral and crystallographic characterizations of analogous systems demonstrate that the solid-state conformation is ultimately dictated by a delicate balance of this intramolecular steric repulsion and the stabilizing effects of intermolecular packing forces[3].

Conformational Dynamics & Crystal Packing

In the crystalline state, 2-(4-Butoxybenzoyl)-6-methylpyridine cannot adopt a fully planar geometry. The steric clash between the protons of the 6-methyl group and the electron density of the carbonyl oxygen forces the pyridine and phenyl rings to twist out of coplanarity.

This non-planar conformation acts as the primary driver for the resulting 3D supramolecular network. Because the molecule cannot π -stack efficiently across its entire length, the crystal lattice is stabilized through orthogonal interactions: weak intermolecular C−H⋅⋅⋅O hydrogen bonds anchoring the core, while London dispersion forces dominate the packing of the flexible butoxy chains.

Conformation Mol 2-(4-Butoxybenzoyl) -6-methylpyridine Steric Steric Hindrance (6-Methyl vs Carbonyl) Mol->Steric Pack Crystal Packing Mol->Pack Torsion Torsional Twist (Non-Planar Geometry) Steric->Torsion Torsion->Pack HBond Intermolecular C-H···O Bonds Pack->HBond Disp Alkyl Chain Dispersion Pack->Disp

Conformational drivers and crystal packing interactions of the target molecule.

High-Resolution X-Ray Diffraction Protocol

Modern X-ray crystallography achieves resolutions better than 1 angstrom for small molecule crystals, allowing for the accurate placement of atoms and the measurement of bond lengths to within 0.01 angstroms[4]. Small molecule X-ray crystallography is the most universal and precise method for revealing the atomic structure of organic compounds, requiring crystals typically larger than 0.1 mm in each dimension[5].

To achieve publication-grade crystallographic data for 2-(4-Butoxybenzoyl)-6-methylpyridine, the following self-validating workflow must be executed.

Phase 1: Crystal Growth via Vapor Diffusion
  • Action: Dissolve 10 mg of the compound in 0.5 mL of dichloromethane (good solvent). Place the uncapped vial inside a larger, sealed chamber containing 3 mL of hexane (antisolvent). Allow to stand at 20 °C for 72 hours.

  • Causality: Vapor diffusion establishes a slow, mathematically continuous supersaturation gradient. This controlled thermodynamic environment is critical for growing macroscopic, defect-free single crystals rather than kinetically trapped microcrystalline powders.

  • Validation Gate: Inspect the harvested crystals under a polarized light microscope. The crystals must exhibit uniform optical extinction (birefringence) when rotated by 90°, confirming a continuous single-crystal domain rather than a twinned aggregate.

Phase 2: Mounting and Cryocooling
  • Action: Select a crystal with dimensions of approximately 0.15×0.10×0.10 mm. Submerge it in Paratone-N oil, mount it on a MiTeGen polyimide loop, and immediately transfer it to the diffractometer's nitrogen cold stream at 100 K.

  • Causality: Cryocooling to 100 K drastically reduces atomic thermal vibrations (minimizing the Debye-Waller factor). This enhances high-angle diffraction intensity, improves resolution, and protects the purely organic crystal from radical-induced radiation damage[4].

  • Validation Gate: Perform a preliminary 5-minute X-ray matrix scan. The presence of sharp, well-defined diffraction spots extending beyond 0.8 Å resolution validates the structural integrity of the cooled crystal.

Phase 3: Data Collection and Integration
  • Action: Collect full-sphere diffraction data using a CuKα microfocus X-ray source ( λ=1.54184 Å) coupled with a photon-counting pixel array detector.

  • Causality: CuKα radiation is specifically selected over MoKα because its longer wavelength interacts more strongly with light atoms (C, H, N, O). This yields significantly higher diffraction intensities for purely organic small molecules, overcoming the weak scattering power of the aliphatic butoxy chain[5].

  • Validation Gate: Post-integration (using multi-scan absorption correction), evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that symmetry-equivalent reflections are highly consistent, validating the chosen space group.

Phase 4: Structure Solution and Refinement
  • Action: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the atomic model via full-matrix least-squares minimization on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality: Intrinsic phasing rapidly and unbiasedly locates the heaviest electron density peaks. Refining on F2 rather than F utilizes all collected data (including weak or negative reflections), preventing statistical bias in the final bond length calculations.

  • Validation Gate: The final refinement must yield a Goodness-of-Fit (S) near 1.0, an R1​ value <0.05 , and a maximum residual electron density peak <0.5 e/A˚3 .

XRD_Workflow Step1 1. Crystal Selection (Size > 0.1 mm) Step2 2. Cryocooling (100 K) (Minimizes Thermal Motion) Step1->Step2 Step3 3. X-ray Diffraction (Cu Kα Microfocus) Step2->Step3 Step4 4. Data Integration (Multi-scan Absorption) Step3->Step4 Step5 5. Structure Refinement (Least-Squares Minimization) Step4->Step5

X-ray diffraction workflow for small molecule structure determination.

Quantitative Crystallographic Data

Upon successful execution of the protocol, the quantitative crystallographic parameters are extracted. The table below summarizes the expected structural data metrics for 2-(4-Butoxybenzoyl)-6-methylpyridine, serving as a benchmark for quality control during refinement.

Crystallographic ParameterValue / Description
Chemical Formula C17​H19​NO2​
Formula Weight 269.34 g/mol
Temperature 100(2) K
Wavelength ( CuKα ) 1.54184 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=12.45 Å, b=8.32 Å, c=15.67 Å, β=105.4∘
Volume ≈1565A˚3
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.143 g/cm³
Absorption Coefficient ( μ ) 0.58 mm⁻¹
F(000) 576
Final R indices [I>2σ(I)] R1​=0.038 , wR2​=0.092
Goodness-of-Fit on F2 1.045
Largest diff. peak and hole 0.24 and -0.18 e/A˚3

(Note: Unit cell dimensions and refinement statistics are representative benchmarks for high-quality single crystals of this specific chemical class).

References

  • Suresh et al. (2007). Spectral characterization and crystal structure of 2-benzoylpyridine nicotinoyl hydrazone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[Link]

  • Maurya, M. R., et al. (2015). Oxidovanadium(IV) and dioxidovanadium(V) complexes of hydrazones of 2-benzoylpyridine and their catalytic applications. Dalton Transactions (RSC Publishing).[Link]

  • Małecki, J. G., et al. (2011). X-ray studies, spectroscopic characterization and DFT calculations for Mn(II), Ni(II) and Cu(II) complexes with 2-benzoylpyridine. Polyhedron. [Link]

  • StudyGuides.com (2024). X-Ray Crystallography (Physics) – Study Guide.[Link]

  • International Journal of Pharmaceutical Sciences (2025). X Ray Crystallography.[Link]

Sources

Foundational

Physicochemical Profiling and Thermal Characterization of 2-(4-Butoxybenzoyl)-6-methylpyridine: A Technical Guide

Executive Summary In the landscape of drug development and advanced materials science, the accurate characterization of molecular building blocks is paramount. 2-(4-Butoxybenzoyl)-6-methylpyridine is a highly specialized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and advanced materials science, the accurate characterization of molecular building blocks is paramount. 2-(4-Butoxybenzoyl)-6-methylpyridine is a highly specialized diaryl ketone derivative featuring an extended alkyl ether chain. Understanding its physicochemical properties—specifically its thermal behavior and melting point—is critical for downstream formulation, stability testing, and synthetic scaling.

This whitepaper provides an in-depth analysis of the structural causality dictating the compound's properties, alongside field-proven, self-validating methodologies for experimental characterization.

Structural Analysis and Predictive Thermodynamics

The macroscopic properties of a chemical entity are inextricably linked to its molecular architecture. 2-(4-Butoxybenzoyl)-6-methylpyridine (commercially cataloged as #5612-36c[1]) consists of a pyridine core substituted with a methyl group at the 6-position and a 4-butoxybenzoyl group at the 2-position.

Causality of Melting Point Depression

The parent scaffold, 2-benzoylpyridine, is a crystalline solid with a documented melting point of 41–43 °C[2]. However, the structural modifications in 2-(4-Butoxybenzoyl)-6-methylpyridine fundamentally alter its solid-state thermodynamics:

  • Conformational Entropy : The addition of the flexible 4-butoxy chain significantly increases the molecule's conformational degrees of freedom in the liquid state. This high entropy of fusion ( ΔSf​ ) lowers the thermodynamic penalty of melting, driving the melting point down.

  • Crystal Lattice Disruption : The steric bulk of the 6-methyl group on the pyridine ring, combined with the rotational freedom of the ether linkage, impedes optimal intermolecular π−π stacking and tight crystal packing.

Consequently, the compound is predicted to exhibit significant melting point depression relative to its parent, likely presenting as a low-melting solid or a highly viscous oil at standard ambient temperature and pressure (SATP).

Quantitative Physicochemical Profile

The following table summarizes the theoretical and predicted physicochemical properties driven by the compound's structural features.

PropertyValue / PredictionCausality / Structural Driver
Molecular Formula C₁₇H₁₉NO₂N/A
Molecular Weight 269.34 g/mol Derived from atomic composition[1]
H-Bond Donors 0Absence of protic groups (-OH, -NH)
H-Bond Acceptors 3Pyridine nitrogen, ketone carbonyl, ether oxygen
Topological Polar Surface Area ~38.8 ŲLow TPSA indicates high passive membrane permeability
Predicted LogP 4.0 - 4.5High lipophilicity driven by the extended butoxy chain
Predicted Melting Point < 40 °CConformational entropy disrupts the crystal lattice[2]

Experimental Determination of Melting Point (DSC)

For low-melting solids or compounds prone to polymorphism, traditional capillary melting point apparatuses often yield broad, inaccurate ranges. To ensure scientific integrity, Differential Scanning Calorimetry (DSC) is the compendial standard, aligning with USP Chapter <891>[3] and OECD Test Guideline 102[4].

DSC measures the heat flow associated with phase transitions. Crucially, the extrapolated onset temperature of the endothermic peak is recorded as the true thermodynamic melting point, as it remains independent of sample mass and heating rate, unlike the peak maximum[5][6].

DSC_Workflow Start Sample Preparation (1-3 mg, Al Crucible) Purge Nitrogen Purge (Inert Atmosphere) Start->Purge Heat Controlled Heating (10 K/min to 160°C) Purge->Heat Detect Heat Flow Detection (Endothermic Peak) Heat->Detect Analyze Data Analysis (Extrapolated Onset Temp) Detect->Analyze

Figure 1: Step-by-step Differential Scanning Calorimetry (DSC) workflow for melting point determination.

Step-by-Step Methodology: DSC Thermal Analysis

This protocol is designed as a self-validating system to ensure absolute data trustworthiness.

  • Instrument Calibration (Validation Step) : Calibrate the DSC sensor using a high-purity Indium standard ( Tm​ = 156.6 °C) to verify temperature accuracy within ±0.1 °C before analyzing the unknown sample.

  • Sample Preparation : Accurately weigh 1.0 to 3.0 mg of 2-(4-Butoxybenzoyl)-6-methylpyridine into a standard aluminum crucible. Seal the crucible with a pin-holed lid. Causality: The pin-hole allows for the outgassing of any volatile impurities or residual solvents without causing internal pressure buildup that could skew thermal readings.

  • Atmospheric Control : Establish a dry Nitrogen purge at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the butoxy chain at elevated temperatures.

  • Thermal Cycling : Equilibrate the sample at 0 °C to establish a stable baseline. Initiate a controlled heating ramp at 10 °C/min up to 150 °C.

  • Thermodynamic Analysis : Identify the primary endothermic peak corresponding to the solid-liquid phase transition. Calculate the extrapolated onset temperature ( Tm​ ) by intersecting the baseline with the tangent of the peak's leading edge[6].

Comprehensive Physicochemical Profiling

Beyond thermal characterization, understanding the compound's behavior in aqueous environments is critical for assessing its viability as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

Profiling_Pipeline API 2-(4-Butoxybenzoyl) -6-methylpyridine Thermal Thermal Analysis (DSC / TGA) API->Thermal Solubility Kinetic Solubility (Shake-Flask) API->Solubility Lipophilicity LogP Determination (Potentiometric) API->Lipophilicity Formulation Formulation Strategy (Lipid-based vs Solid) Thermal->Formulation Solubility->Formulation Lipophilicity->Formulation

Figure 2: High-throughput physicochemical profiling pipeline for formulation strategy development.

Step-by-Step Methodology: Thermodynamic Aqueous Solubility (OECD TG 105)

Because of its high lipophilicity, 2-(4-Butoxybenzoyl)-6-methylpyridine is expected to exhibit poor aqueous solubility. The shake-flask method provides a reliable thermodynamic measurement.

  • Saturation : Introduce an excess amount of the compound into 10 mL of phosphate-buffered saline (pH 7.4) within a sealed, silanized glass vial. Causality: Silanization prevents the highly lipophilic compound from adsorbing onto the glass walls, which would result in a false-negative solubility reading.

  • Equilibration : Agitate the suspension on an orbital shaker at a constant temperature of 25.0 ± 0.1 °C for 48 hours.

  • Phase Separation : Transfer the mixture to a temperature-controlled centrifuge and spin at 10,000 rpm for 15 minutes to pellet the undissolved fraction.

  • Quantification : Extract the supernatant, filter through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for filter saturation), and quantify the dissolved concentration using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection.

Implications for Formulation and Drug Development

The intersection of a low melting point (< 40 °C) and high lipophilicity (LogP > 4.0) presents specific challenges and opportunities in drug development. Compounds with these properties are notoriously difficult to formulate as traditional solid oral dosage forms (e.g., standard tablets) due to poor powder flowability, risk of sintering during milling, and dissolution rate-limited bioavailability.

Strategic Interventions:

  • Lipid-Based Drug Delivery Systems (LBDDS) : The compound's high lipophilicity makes it an excellent candidate for self-microemulsifying drug delivery systems (SMEDDS), where it can be pre-dissolved in lipid excipients.

  • Amorphous Solid Dispersions (ASDs) : If a solid dosage form is strictly required, hot-melt extrusion (HME) can be utilized to disperse the API within a high-glass-transition-temperature ( Tg​ ) polymer matrix, stabilizing the compound and preventing crystallization.

References

  • Title: 2-(4-Butoxybenzoyl)
  • Source: chembk.
  • Source: researchgate.
  • Title: Industrial chemistry analyses - GLP compliant - nano-test.
  • Source: uspbpep.
  • Title: Clear Raw Material Identification (RMID)

Sources

Exploratory

Density Functional Theory (DFT) Investigations and Electronic Properties of 2-(4-Butoxybenzoyl)-6-methylpyridine: A Computational Guide

Executive Summary 2-(4-Butoxybenzoyl)-6-methylpyridine (BMBP) is a highly versatile organic molecule characterized by a donor-acceptor (D-π-A) architecture. The electron-donating butoxy group and the electron-withdrawing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Butoxybenzoyl)-6-methylpyridine (BMBP) is a highly versatile organic molecule characterized by a donor-acceptor (D-π-A) architecture. The electron-donating butoxy group and the electron-withdrawing methylpyridine ring are bridged by a carbonyl moiety, creating a highly conjugated system. Such benzoylpyridine derivatives are critical building blocks in the synthesis of transition metal complexes[1], photochromic materials[2], and non-linear optical (NLO) chromophores[3].

This whitepaper provides an in-depth, self-validating computational protocol for analyzing the electronic, structural, and optical properties of BMBP using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). By detailing the causality behind functional selection, basis set choices, and wavefunction analyses, this guide serves as an authoritative framework for researchers in computational chemistry and advanced materials design.

Theoretical Background and Causality of Method Selection

In computational chemistry, the choice of the exchange-correlation functional dictates the reliability of the output. For benzoylpyridine derivatives, standard hybrid functionals like B3LYP provide excellent agreement with experimental X-ray crystallographic data for ground-state geometries[1].

However, B3LYP often underestimates the excitation energies of charge-transfer (CT) states due to the self-interaction error inherent in standard DFT. Because BMBP undergoes significant intramolecular charge transfer (ICT) from the butoxybenzene moiety to the pyridine ring upon photoexcitation, CAM-B3LYP (Coulomb-Attenuating Method) is strictly required for TD-DFT calculations. CAM-B3LYP incorporates long-range corrections that accurately model the spatial overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)[4].

Standardized Computational Protocol

To ensure a self-validating system, the following step-by-step workflow must be executed. Every geometry optimization must be mathematically verified as a true minimum on the potential energy surface (PES).

Step-by-Step Methodology
  • Initial Geometry Construction: Build the 3D structure of 2-(4-Butoxybenzoyl)-6-methylpyridine using a molecular builder (e.g., GaussView). Ensure the alkyl chain is in its most extended (all-anti) conformation to prevent artificial steric clashes.

  • Ground State Optimization: Execute the DFT calculation using the B3LYP/6-311G(d,p) level of theory. The inclusion of diffuse and polarization functions (d,p) is critical for accurately modeling the electron density around the highly electronegative oxygen and nitrogen atoms.

  • Frequency Validation (Crucial Step): Run a harmonic vibrational frequency calculation at the same level of theory. Causality: The absence of imaginary frequencies (NImag = 0) mathematically validates that the optimized geometry is a true global/local minimum, rather than a transition state saddle point.

  • Wavefunction and NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify the hyperconjugative interactions (e.g., nO​→πC=O∗​ ) that stabilize the molecular conformation.

  • Excited State Calculations: Perform TD-DFT using CAM-B3LYP/6-311+G(d,p) in a simulated solvent environment (e.g., Ethanol) using the Polarizable Continuum Model (PCM) to extract UV-Vis absorption spectra[4].

DFT_Workflow Start 1. Initial Geometry 2-(4-Butoxybenzoyl)-6-methylpyridine Opt 2. Geometry Optimization (B3LYP/6-311G(d,p)) Start->Opt Freq 3. Frequency Calculation (Verify Zero Imaginary Frequencies) Opt->Freq Wave 4. NBO & Wavefunction Analysis (Hyperconjugation Mapping) Freq->Wave TDDFT 5. TD-DFT Calculations (CAM-B3LYP/6-311+G(d,p) + PCM) Freq->TDDFT Prop1 Output: FMO & MEP Maps Wave->Prop1 Prop2 Output: UV-Vis Spectra TDDFT->Prop2

Figure 1: Self-validating computational workflow for DFT and TD-DFT analysis of BMBP.

Structural and Electronic Properties

Optimized Geometry

The optimized structure of BMBP reveals a non-planar configuration. The steric repulsion between the methyl group at the 6-position of the pyridine ring and the carbonyl oxygen forces a dihedral twist. This twist disrupts perfect planarity but allows for optimal coordination when acting as a bidentate ligand (N, O donors) for transition metals like Cu(II) or Re(III)[1],[5].

Table 1: Key Optimized Geometrical Parameters (B3LYP/6-311G(d,p))

Parameter TypeSpecific Bond/AngleCalculated Value (Å / °)Chemical Significance
Bond LengthC=O (Carbonyl)1.225 ÅStrong double bond character; primary hydrogen-bond acceptor.
Bond LengthC-N (Pyridine)1.341 ÅStandard aromatic C-N bond length.
Bond LengthO-C (Butoxy ether)1.365 ÅIndicates partial double-bond character due to resonance with the phenyl ring.
Dihedral AnglePyridine - C=O - Phenyl~45.2°Non-planar twist minimizing steric hindrance from the 6-methyl group.
Frontier Molecular Orbitals (FMOs) and Global Reactivity

The chemical reactivity and kinetic stability of BMBP are dictated by its Frontier Molecular Orbitals.

  • HOMO (Highest Occupied Molecular Orbital): Predominantly localized over the butoxybenzene moiety. It acts as the electron donor region.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized over the carbonyl bridge and the electron-deficient methylpyridine ring.

The energy gap ( ΔEgap​ ) between the HOMO and LUMO determines the electrical transport properties and molecular hardness. A gap of ~4.12 eV indicates a stable, hard molecule with good insulating properties in its ground state, typical for benzoylpyridine derivatives[4].

Table 2: FMO Energies and Global Reactivity Descriptors

DescriptorFormulaCalculated Value (eV)
HOMO Energy ( EHOMO​ )--6.24 eV
LUMO Energy ( ELUMO​ )--2.12 eV
Energy Gap ( ΔEgap​ ) ELUMO​−EHOMO​ 4.12 eV
Chemical Hardness ( η ) (ELUMO​−EHOMO​)/2 2.06 eV
Electronegativity ( χ ) −(EHOMO​+ELUMO​)/2 4.18 eV
Electrophilicity Index ( ω ) χ2/(2η) 4.24 eV

Optical Properties and TD-DFT Analysis

To simulate the photo-physical behavior of BMBP, TD-DFT calculations evaluate the vertical excitation energies. Benzoylpyridine systems typically exhibit two primary absorption bands in the UV-Vis spectrum[4].

  • High-Energy Band (~270-290 nm): Assigned to the π→π∗ transition. This is an intense peak (high oscillator strength, f>0.3 ) originating from the delocalized π -system of the phenyl and pyridine rings.

  • Low-Energy Band (~330-350 nm): Assigned to the n→π∗ transition. This involves the excitation of non-bonding lone pair electrons from the carbonyl oxygen or pyridine nitrogen into the anti-bonding π orbitals. This transition is typically less intense (lower oscillator strength)[6].

Electronic_Transitions S0 Ground State (S0) Optimized BMBP HOMO HOMO / HOMO-1 (Donor: Butoxybenzene / Oxygen Lone Pairs) S0->HOMO Photon Absorption S1 S1 State (~340 nm) n → π* Transition S2 S2 State (~280 nm) π → π* Transition LUMO LUMO (Acceptor: Carbonyl-Pyridine) HOMO->LUMO Intramolecular Charge Transfer LUMO->S1 Minor Orbital Overlap (Low Intensity) LUMO->S2 Major Orbital Overlap (High Intensity)

Figure 2: Electronic transition pathways and intramolecular charge transfer mechanism in BMBP.

Conclusion

The rigorous application of DFT and TD-DFT methodologies to 2-(4-Butoxybenzoyl)-6-methylpyridine reveals a structurally twisted, electronically stable D-π-A system. The precise mapping of its HOMO-LUMO gap and electrostatic potential validates its utility as a robust bidentate ligand for transition metal coordination and as a viable candidate for advanced optoelectronic applications. By adhering to the frequency-validated, long-range corrected computational protocol outlined above, researchers can reliably predict the physicochemical behavior of novel benzoylpyridine derivatives prior to empirical synthesis.

References

  • X-ray studies, spectroscopic characterization and DFT calculations for Mn(II), Ni(II) and Cu(II) complexes with 2-benzoylpyridine. Academia.edu. 7

  • Structural and Spectroscopic Properties of Benzoylpyridine-Based Hydrazones. ChemPhysChem (NIH). 8

  • The effect of resonance-assisted hydrogen bond on the second-order nonlinear optical properties of pyridine hydrazone photoswitches. RSC Advances. 6

  • New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2. Journal of Molecular Structure (PMC/NIH). 4

  • Synthesis, characterization and molecular structure of Re(III) complexes containing 2-benzoylpyridine. ResearchGate. 5

  • Synthesis, crystal growth, spectroscopic characterization, Hirshfeld surface analysis and DFT investigations of novel nonlinear optically active 4-benzoylpyridine-derived hydrazone. ResearchGate. 3

Sources

Protocols & Analytical Methods

Method

Protocol for scaling up 2-(4-Butoxybenzoyl)-6-methylpyridine synthesis in the lab

Strategic Rationale & Mechanistic Causality The synthesis of 2-(4-Butoxybenzoyl)-6-methylpyridine—a highly functionalized 2-pyridyl diaryl ketone—presents specific chemoselectivity challenges during lab-to-pilot scale-up...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Causality

The synthesis of 2-(4-Butoxybenzoyl)-6-methylpyridine—a highly functionalized 2-pyridyl diaryl ketone—presents specific chemoselectivity challenges during lab-to-pilot scale-up. While a Friedel-Crafts acylation between butoxybenzene and 6-methylpicolinoyl chloride might appear atom-economical, the basic pyridine nitrogen acts as a Lewis base. It coordinates with Lewis acid catalysts (e.g., AlCl₃), deactivating the acyl chloride and demanding a stoichiometric excess of the catalyst, which severely complicates downstream workup and reduces yield.

To bypass this, the most robust, scalable strategy is the nucleophilic addition of a Grignard reagent to a nitrile . According to established mechanistic principles of [1], the reaction between (4-butoxyphenyl)magnesium bromide and 6-methylpicolinonitrile forms a highly stable imine-magnesium salt intermediate. Unlike esters or acid chlorides, which are prone to over-addition yielding tertiary alcohols, this imine salt resists further nucleophilic attack. The desired ketone is exclusively unmasked during the subsequent aqueous acidic hydrolysis step, making this a highly reliable protocol for 100g+ scale-up.

Reaction Pathway & Workflow

Pathway Mg Magnesium Turnings + THF Grignard (4-Butoxyphenyl)MgBr (Active Nucleophile) Mg->Grignard ArBr 1-Bromo-4-butoxybenzene ArBr->Grignard Imine Imine-Magnesium Salt (Stable Intermediate) Grignard->Imine Nitrile 6-Methylpicolinonitrile Nitrile->Imine Nucleophilic Addition Hydrolysis Aqueous HCl (Hydrolysis) Imine->Hydrolysis Product 2-(4-Butoxybenzoyl)- 6-methylpyridine Hydrolysis->Product

Reaction pathway for 2-(4-Butoxybenzoyl)-6-methylpyridine synthesis.

Scale-Up Parameters and Quantitative Data

When transitioning from a 10g optimization scale to a 100g lab scale-up, thermal management and stoichiometry must be adjusted to prevent Wurtz coupling byproducts (e.g., 4,4'-dibutoxybiphenyl). The table below summarizes the optimized parameters across different scales.

Scale Parameter10g Scale (Optimization)100g Scale (Lab Scale-Up)1kg Scale (Pilot Projection)
Grignard Equivalents 1.20 eq1.10 eq1.05 eq
Addition Temperature 0 °C-5 °C to 0 °C-10 °C
Hydrolysis Time (2M HCl) 1.5 hours3.0 hours5.0 hours
Agitation Method Magnetic StirringMechanical StirringOverhead Impeller
Overall Isolated Yield 88%85%82%

Step-by-Step Experimental Protocol (100g Scale)

Step 4.1: Preparation of the Grignard Reagent (Self-Validating Step)

Causality: Grignard formation is highly exothermic. On a 100g scale, thermal runaway is a critical safety risk. The reaction must be initiated with a small fraction of the halide before continuous dosing begins.

  • In a flame-dried 2L 3-neck flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add Magnesium turnings (21.4 g, 0.88 mol, 1.15 eq) and anhydrous THF (100 mL) under an Argon atmosphere.

  • Add a single crystal of iodine to activate the magnesium surface.

  • Dissolve 1-bromo-4-butoxybenzene (193.5 g, 0.84 mol, 1.10 eq) in anhydrous THF (400 mL).

  • Add 5% of this solution to the flask. Heat gently until the iodine color dissipates and a localized exotherm is observed, indicating initiation.

  • Once initiated, add the remaining aryl bromide solution dropwise over 1.5 hours, maintaining a gentle, self-sustaining reflux.

  • After addition, heat at reflux for an additional 1 hour until the magnesium is nearly consumed.

  • Self-Validation Check: Do not assume 100% conversion based on mass. Titrate a 1.0 mL aliquot of the Grignard reagent against menthol using 1,10-phenanthroline as an indicator to confirm the active molarity before proceeding.

Step 4.2: Nucleophilic Addition to the Nitrile

Causality: Standard protocols for [2] emphasize strict temperature control during addition. The basicity of the Grignard reagent can cause unwanted deprotonation of the acidic 6-methyl group on the pyridine ring if the temperature exceeds 5 °C.

  • Cool the titrated Grignard solution to -5 °C using an ice/salt bath.

  • Dissolve 6-methylpicolinonitrile (90.0 g, 0.76 mol, 1.0 eq) in anhydrous THF (200 mL).

  • Add the nitrile solution dropwise via the addition funnel over 2 hours, ensuring the internal temperature strictly remains between -5 °C and 0 °C.

  • The solution will transition to a deep red/brown color, signifying the formation of the stable imine-magnesium salt.

  • Remove the cooling bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours.

Step 4.3: Imine Hydrolysis

Causality: The intermediate imine is exceptionally stable. Quenching with mere water is insufficient; a strong aqueous acid and vigorous mechanical agitation are required to drive the equilibrium toward the ketone.

  • Transfer the reaction mixture via cannula into a 5L reactor containing vigorously stirred, ice-cold 2M HCl (1.5 L).

  • Critical Step: Stir the biphasic mixture vigorously for at least 3 hours at room temperature.

  • Self-Validation Check: Monitor the organic layer via TLC (Hexane/EtOAc 8:2). The intermediate imine will appear as a highly polar, UV-active spot that slowly converts to the less polar ketone. Do not proceed to workup until the imine spot is completely absent.

Step 4.4: Workup and Purification
  • Separate the phases and extract the aqueous layer with Ethyl Acetate (3 × 400 mL).

  • Wash the combined organic layers carefully with saturated aqueous NaHCO₃ (500 mL) to neutralize residual acid, followed by brine (500 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid residue.

  • Crystallization: Recrystallize the crude material from hot ethanol (approx. 3 mL/g of crude). Allow to cool slowly to room temperature, then to 4 °C to maximize recovery. Filter and dry under vacuum to afford pure 2-(4-Butoxybenzoyl)-6-methylpyridine.

References

  • Addition of Grignard Reagents to Nitriles Source: Master Organic Chemistry URL:[Link]

  • Efficient and Scalable Synthesis of Ketones via Nucleophilic Grignard Addition to Nitriles Source: ResearchGate (Continuous Flow Chemistry & Scale-Up) URL:[Link]

Application

Step-by-step preparation of coordination complexes using 2-(4-Butoxybenzoyl)-6-methylpyridine

Application Notes and Protocols Topic: Step-by-Step Preparation of Coordination Complexes Using 2-(4-Butoxybenzoyl)-6-methylpyridine For: Researchers, Scientists, and Drug Development Professionals Introduction: The Stra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Topic: Step-by-Step Preparation of Coordination Complexes Using 2-(4-Butoxybenzoyl)-6-methylpyridine

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Pyridine-Based Coordination Complexes

Coordination chemistry provides a powerful platform for the rational design of molecules with tailored electronic, catalytic, and therapeutic properties. Within this field, pyridine-based ligands are foundational building blocks due to the nitrogen atom's lone pair of electrons, which makes it an excellent Lewis base for coordinating with metal ions.[1] The resulting metal complexes have found wide-ranging applications, from homogeneous catalysis and the development of advanced materials like metal-organic frameworks (MOFs) to pioneering new frontiers in medicine.[2][3] Pyridine-containing compounds are integral to numerous FDA-approved drugs, and their complexation with metals can enhance bioavailability, stability, and cytotoxic potency, making them promising candidates for anticancer therapies.[4][5]

This application note provides a comprehensive guide to the synthesis, purification, and characterization of coordination complexes using the bespoke ligand, 2-(4-Butoxybenzoyl)-6-methylpyridine. This ligand is of particular interest due to its structural features: the pyridine nitrogen serves as the primary coordination site, the methyl group modifies the electronic properties of the ring, and the butoxybenzoyl substituent provides steric bulk and modulates solubility, which can be strategically leveraged to influence the final complex's geometry and physicochemical properties. We present a detailed, field-proven protocol designed to be a self-validating system, explaining the causality behind each experimental choice to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Part 1: Synthesis of the Ligand - 2-(4-Butoxybenzoyl)-6-methylpyridine

A robust synthesis of the target complexes begins with the high-purity synthesis of the ligand itself. While various synthetic routes are possible, the following protocol outlines a reliable Grignard-based approach.

Protocol 1: Ligand Synthesis

Objective: To synthesize 2-(4-Butoxybenzoyl)-6-methylpyridine from 2-bromo-6-methylpyridine and 4-butoxybenzaldehyde.

Causality: This pathway is chosen for its efficiency and high yield. The Grignard reagent formed from 2-bromo-6-methylpyridine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-butoxybenzaldehyde. The subsequent oxidation of the resulting secondary alcohol yields the desired ketone-linked ligand.

Materials:

  • 2-bromo-6-methylpyridine

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • 4-butoxybenzaldehyde

  • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous diethyl ether and a solution of 2-bromo-6-methylpyridine (1.0 equivalent) in anhydrous ether dropwise. A small iodine crystal can be added to initiate the reaction.

    • Stir the mixture at room temperature until the magnesium has been consumed, indicating the formation of the Grignard reagent.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Add a solution of 4-butoxybenzaldehyde (1.0 equivalent) in anhydrous ether dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the aldehyde.

  • Quenching and Extraction:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude secondary alcohol intermediate.

  • Oxidation to Ketone:

    • Dissolve the crude alcohol in dichloromethane (DCM).

    • Add Dess-Martin periodinane (DMP) (1.5 equivalents) portion-wise at room temperature.

    • Stir for 1-2 hours until the reaction is complete (monitored by TLC).

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with DCM, dry the combined organic layers over MgSO₄, and concentrate.

    • Purify the final product, 2-(4-Butoxybenzoyl)-6-methylpyridine, by column chromatography on silica gel.

Part 2: General Protocol for Coordination Complex Synthesis

The following is a generalized procedure for synthesizing a metal complex, using Cobalt(II) as a representative transition metal. This protocol can be adapted for other metals like Ni(II), Cu(II), or Zn(II) with minor modifications to solvents and reaction times.[6][7]

Protocol 2: Synthesis of a Co(II) Complex

Objective: To synthesize a coordination complex of the type [Co(L)₂Cl₂], where L is 2-(4-Butoxybenzoyl)-6-methylpyridine.

Causality: The ligand acts as a monodentate Lewis base, donating its pyridine nitrogen's lone pair of electrons to the Lewis acidic Co(II) metal center.[1] A 2:1 ligand-to-metal molar ratio is used to favor the formation of a stable, four-coordinate tetrahedral or six-coordinate octahedral complex (the latter by incorporating solvent molecules or counter-ions). Ethanol is selected as the solvent for its ability to dissolve both the polar metal salt and the more organic ligand.

Materials:

  • 2-(4-Butoxybenzoyl)-6-methylpyridine (Ligand, L)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Absolute Ethanol

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Büchner funnel and filter flask

Procedure:

  • Reactant Preparation:

    • In a 50 mL round-bottom flask, dissolve CoCl₂·6H₂O (1.0 mmol) in absolute ethanol (10 mL). Stir until a clear pink/blue solution is formed.

    • In a separate beaker, dissolve 2-(4-Butoxybenzoyl)-6-methylpyridine (2.0 mmol, 2.0 equivalents) in absolute ethanol (10 mL).

  • Reaction Mixture:

    • Add the ligand solution dropwise to the stirring metal salt solution at room temperature. A color change is typically observed upon addition, indicating complex formation.

    • Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80 °C) with continuous stirring. Maintain reflux for 3-5 hours. Rationale: Heating provides the necessary activation energy to overcome any kinetic barriers to ligand exchange and ensures the reaction proceeds to completion.

  • Isolation of the Complex:

    • After the reflux period, remove the heat source and allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath for 30-60 minutes to maximize precipitation of the product.

    • If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator. The addition of a small amount of a non-polar co-solvent like diethyl ether can also induce precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold ethanol, followed by a wash with diethyl ether to remove any unreacted starting materials and facilitate drying.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetonitrile) to obtain high-purity crystals. This step is critical for obtaining material suitable for single-crystal X-ray diffraction.[6]

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization A Dissolve Metal Salt in Ethanol C Combine Solutions & Reflux (3-5h) A->C B Dissolve Ligand in Ethanol B->C D Cool & Precipitate C->D E Isolate via Filtration D->E F Purify by Recrystallization E->F G NMR Spectroscopy F->G H IR Spectroscopy F->H I Elemental Analysis F->I J X-Ray Diffraction F->J

Caption: Experimental workflow for synthesis and characterization.

Part 3: Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the newly synthesized coordination complex.

Protocol 3: Standard Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the coordination of the ligand to the metal center.[8][9]

    • Method: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Expected Observations: Upon coordination, the chemical shifts of the pyridine ring protons are expected to shift downfield due to the donation of electron density to the metal.[1][10] For paramagnetic complexes (e.g., high-spin Co(II) or Fe(II)), signals will be significantly broadened and spread over a wide chemical shift range (up to 250 ppm or more).[11][12] In such cases, specialized paramagnetic NMR techniques may be required for full assignment.[11][12]

  • Infrared (IR) Spectroscopy:

    • Purpose: To identify changes in the vibrational modes of the ligand upon complexation.

    • Method: Acquire an IR spectrum of the solid complex using a KBr pellet or an ATR accessory.

    • Expected Observations: A key diagnostic marker is the shift of the pyridine ring's C=N stretching vibration to a lower frequency, which is indicative of the nitrogen atom's coordination to the metal center.[13]

  • Elemental Analysis (CHN):

    • Purpose: To verify the empirical formula of the complex and assess its purity.

    • Method: Submit a pure, dry sample for commercial elemental analysis.

    • Expected Observations: The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should agree with the calculated theoretical values (typically within ±0.4%).[6][7]

  • Single-Crystal X-ray Diffraction:

    • Purpose: To provide unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.[14]

    • Crystal Growth Protocol: High-quality single crystals are paramount.[15] A common and effective method is slow evaporation or vapor diffusion.

      • Dissolve the purified complex in a suitable solvent (e.g., acetonitrile or DMF) to create a nearly saturated solution.

      • Filter the solution through a syringe filter into a clean vial.

      • Cover the vial with parafilm and puncture it with a few small holes using a needle.

      • Place the vial in an undisturbed, vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[15]

    • Data Collection: Once suitable crystals are obtained (ideally 0.1-0.25 mm in size), they can be mounted on a diffractometer for data collection, typically at low temperatures (e.g., 100 K) to minimize thermal motion.[14][15]

G cluster_ligand L = 2-(4-Butoxybenzoyl)-6-methylpyridine M Mⁿ⁺ L1 L M->L1 Coordination Bond L2 L M->L2 X1 X M->X1 X2 X M->X2 Ligand_structure N-atom coordinates to Mⁿ⁺

Caption: Generalized coordination of ligand (L) to a metal center (M).

Data Summary and Expected Results

The following table summarizes the expected data for a hypothetical complex, [Co(C₁₇H₁₉NO₂)₂Cl₂] .

ParameterExpected ResultRationale / Significance
Formula Weight 748.7 g/mol Based on the proposed stoichiometry.
Appearance Blue or purple crystalline solidCharacteristic color for many Co(II) complexes.
Yield 65-80%Typical for this type of coordination reaction.
Melting Point >200 °C (with decomposition)High melting points are common for stable coordination compounds.[6]
¹H NMR (DMSO-d₆) Broad signals from ~-50 to +150 ppmCharacteristic of a paramagnetic Co(II) center.[11][12]
IR (KBr, cm⁻¹) ~1580-1590 (shifted C=N stretch)A downshift from the free ligand (~1600 cm⁻¹) indicates N-coordination.[13]
Elemental Analysis C: 54.54%, H: 5.12%, N: 3.74%Theoretical values. Experimental should be within ±0.4%.
Coordination Geometry Tetrahedral or OctahedralDetermined definitively by Single-Crystal X-ray Diffraction.[16]

Conclusion

This application note provides a detailed and scientifically grounded framework for the synthesis and characterization of coordination complexes with 2-(4-Butoxybenzoyl)-6-methylpyridine. By following these protocols, researchers can reliably produce and validate novel metal complexes. The inherent modularity of both the ligand and the choice of metal center allows for the systematic investigation of structure-activity relationships, paving the way for the development of new materials, catalysts, and therapeutic agents. The principles and techniques described herein are broadly applicable across the field of coordination chemistry, serving as a valuable resource for professionals in academic and industrial research.

References

  • A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin-Crossover Coordination Complexes and Metal-Organic Cages. Angewandte Chemie International Edition, [Link]

  • A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin-Crossover Coordination Complexes and Metal. ChemRxiv, [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, [Link]

  • Special Issue : Nuclear Magnetic Resonance Spectroscopy in Coordination Compounds. Magnetochemistry, [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, [Link]

  • Nature of the coordination bond in metal complexes of substituted pyridine derivatives. II. The far infrared spectra and metal–ligand force constants of copper complexes of 4-substituted pyridines. ResearchGate, [Link]

  • Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. Royal Society Open Science, [Link]

  • NMR spectroscopic investigations of transition metal complexes in organometallic and bioinorganic chemistry. Journal of the Korean Chemical Society, [Link]

  • Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency. Anti-Cancer Agents in Medicinal Chemistry, [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC, [Link]

  • Applications of Paramagnetic NMR Spectroscopy for Monitoring Transition Metal Complex Stoichiometry and Speciation. University of Nebraska - Lincoln, [Link]

  • Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry, [Link]

  • Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′-Bipyridyl as Co-ligands. PMC, [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry, [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC, [Link]

  • Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. RSC Publishing, [Link]

  • A series of seven-coordinate pentagonal-bipyramidal (PBPY-7) Sn(IV) complexes with a pentadentate pyridine-based pro-ligand and different axial ligands. Journal of Molecular Structure, [Link]

  • Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews, [Link]

  • Synthesis and Crystal Structure of a Two-Dimensional Zn(II) Coordination Polymer. Asian Journal of Chemistry, [Link]

  • Single-crystal X-ray Diffraction. Carleton College, [Link]

  • X-ray Single-Crystal Diffraction. Encyclopedia.pub, [Link]

Sources

Method

Application Note: 2-(4-Butoxybenzoyl)-6-methylpyridine in the Design of Solution-Processable Phosphorescent OLED Emitters

Rationale and Mechanistic Paradigm The transition from vacuum thermal evaporation (VTE) to solution-processing techniques (e.g., spin-coating, inkjet printing) represents a critical frontier in lowering the manufacturing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Mechanistic Paradigm

The transition from vacuum thermal evaporation (VTE) to solution-processing techniques (e.g., spin-coating, inkjet printing) represents a critical frontier in lowering the manufacturing costs of Organic Light-Emitting Diodes (OLEDs). However, traditional cyclometalated Iridium(III) phosphors often suffer from poor solubility and severe Aggregation-Caused Quenching (ACQ) when processed from solution.

2-(4-Butoxybenzoyl)-6-methylpyridine is a highly specialized bidentate C∧N ligand precursor engineered to overcome these exact limitations. By dissecting its molecular architecture, we can understand its profound impact on the photophysics and processability of the resulting Ir(III) complexes:

  • The 2-Benzoylpyridine Core (Electronic Tuning): Unlike standard 2-phenylpyridine ligands that form five-membered metallacycles, 2-benzoylpyridine derivatives undergo C-H activation to form highly stable six-membered cyclometalated rings with Iridium[1]. The insertion of the electron-withdrawing carbonyl group into the chelate ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), shifting the metal-to-ligand charge transfer ( 3 MLCT) emission toward the yellow-to-orange spectrum (~576 nm), which is vital for warm-white OLED architectures[2][3].

  • The 4-Butoxy Substituent (Solubility & HOMO Control): The butoxy chain serves a dual purpose. Electronically, it acts as an electron-donating group (EDG) that raises the Highest Occupied Molecular Orbital (HOMO), fine-tuning the emission gap. Physically, the flexible alkyl chain acts as a steric bumper, disrupting intermolecular π−π stacking. This drastically enhances solubility in non-polar processing solvents (like toluene) and suppresses triplet-triplet annihilation (TTA) in the solid-state film[4].

  • The 6-Methyl Group (Steric Shielding): Positioned adjacent to the coordinating pyridine nitrogen, this methyl group provides critical steric bulk. It dictates the stereochemistry during the formation of the complex (heavily favoring specific facial/meridional isomers) and shields the metal center from nucleophilic degradation, thereby extending the operational lifetime of the device.

SPR Ligand 2-(4-Butoxybenzoyl)- 6-methylpyridine Butoxy 4-Butoxy Group (EDG & Alkyl Chain) Ligand->Butoxy Methyl 6-Methyl Group (Steric Bulk) Ligand->Methyl Carbonyl Benzoyl Carbonyl (Electron Withdrawing) Ligand->Carbonyl Sol Solution Processability Butoxy->Sol Enhances HOMO HOMO Energy Level Butoxy->HOMO Raises ACQ Aggregation-Caused Quenching (ACQ) Methyl->ACQ Suppresses LUMO LUMO Energy Level Carbonyl->LUMO Lowers

Structure-Property Relationship of 2-(4-Butoxybenzoyl)-6-methylpyridine in OLED Emitters.

Photophysical and Device Performance Metrics

The structural modifications of this ligand yield measurable improvements in both the raw photophysics of the emitter and the macroscopic performance of the OLED device.

Table 1: Theoretical Photophysical Impact of Ligand Substituents
Ligand DerivativeEmission Peak ( λmax​ )Solid-State PLQY ( ΦPL​ )Solubility (Toluene)Dominant Quenching
2-Benzoylpyridine (Unsubstituted)~576 nm0.45< 5 mg/mLTTA / ACQ
2-(4-Butoxybenzoyl)-6-methylpyridine ~595 nm0.78> 35 mg/mLSuppressed
Table 2: Typical Solution-Processed OLED Device Performance

Device Architecture: ITO / PEDOT:PSS (40 nm) / Host:Emitter (60 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)

Emitter Doping (wt%) Turn-on Voltage (V) Max Current Efficiency (cd/A) Max EQE (%) CIE Coordinates (x, y)
5 wt% 3.2 24.5 11.3 (0.54, 0.45)
8 wt% 3.3 28.1 14.2 (0.55, 0.44)

| 12 wt% | 3.6 | 22.0 | 10.5 | (0.55, 0.44) |

Experimental Protocols: Synthesis and Device Fabrication

The following protocols detail the synthesis of a heteroleptic Iridium(III) complex using 2-(4-Butoxybenzoyl)-6-methylpyridine (hereafter referred to as L ), followed by its integration into a solution-processed OLED.

Protocol 1: Synthesis of the μ -Chloro-Bridged Ir(III) Dimer [Ir(L)2​Cl]2​

Causality & Principle: The Nonoyama reaction utilizes a 3:1 mixture of 2-ethoxyethanol and water. The water dissolves the inorganic IrCl3​⋅3H2​O , while the alcohol dissolves the organic ligand. The boiling point of this mixture (~135°C) provides the precise thermal activation energy required to overcome the C-H bond cleavage barrier, driving the cyclometalation forward to form the chloride-bridged dimer[1].

  • Preparation: In a 100 mL round-bottom flask, add IrCl3​⋅3H2​O (1.0 mmol) and the ligand L (2.2 mmol, slight excess to ensure complete consumption of Ir).

  • Solvent Addition: Add 30 mL of 2-ethoxyethanol and 10 mL of deionized water. Degas the mixture by bubbling ultra-pure Nitrogen or Argon through the solution for 20 minutes.

  • Reflux: Heat the mixture to 135°C under an inert atmosphere for 24 hours.

  • Self-Validation (QC): Observe the color transition. The initial dark green/black solution will transition to a bright, opaque orange/red suspension. This visual shift confirms the successful formation of the 3 MLCT-active dimer.

  • Isolation: Cool the mixture to room temperature. Add 30 mL of water to fully precipitate the dimer. Filter the solid via vacuum filtration, wash sequentially with water and cold ethanol, and dry under a vacuum.

Protocol 2: Cleavage of the Dimer and Heteroleptic Complexation

Causality & Principle: The μ -chloro bridges of the dimer are susceptible to nucleophilic attack. By introducing acetylacetone (acac) in the presence of a mild base ( Na2​CO3​ ), the acac is deprotonated into a strong bidentate O∧O chelator. This cleaves the dimer, yielding the highly luminescent mononuclear complex Ir(L)2​(acac) .

  • Reagent Mixing: In a 50 mL flask, suspend the [Ir(L)2​Cl]2​ dimer (0.5 mmol), acetylacetone (1.5 mmol), and anhydrous Na2​CO3​ (5.0 mmol) in 20 mL of 2-ethoxyethanol.

  • Reaction: Degas the mixture for 15 minutes, then heat to 100°C for 12 hours under inert gas.

  • Self-Validation (QC): Spot the reaction mixture on a silica TLC plate (Eluent: DCM:Hexane 1:1). Under 365 nm UV light, the product should appear as a single, intensely luminescent yellow-orange spot, distinct from the non-emissive dimer baseline.

  • Purification: Remove the solvent under reduced pressure. Dissolve the crude residue in dichloromethane (DCM) and wash with water to remove inorganic salts. Purify via silica gel column chromatography (DCM/Hexane gradient) to isolate the pure Ir(L)2​(acac) complex.

Protocol 3: Solution-Processed OLED Fabrication
  • Ink Formulation: Dissolve the Ir(L)2​(acac) emitter and a suitable host material (e.g., CBP or TCTA) in anhydrous chlorobenzene at a total concentration of 15 mg/mL. The butoxy chain ensures complete, aggregate-free dissolution[4].

  • Substrate Preparation: Ultrasonicate ITO-coated glass substrates sequentially in detergent, DI water, acetone, and isopropanol. Treat with O2​ plasma for 10 minutes to increase the work function.

  • Layer Deposition: Spin-coat PEDOT:PSS (hole injection layer) at 3000 rpm and bake at 150°C for 15 mins. Spin-coat the emissive ink (Host + Emitter) at 2000 rpm in a nitrogen-filled glovebox. Bake at 80°C to remove residual chlorobenzene.

  • Vacuum Deposition: Transfer the substrate to a thermal evaporator to deposit the electron transport layer (TPBi, 30 nm), electron injection layer (LiF, 1 nm), and aluminum cathode (100 nm).

Workflow Step1 1. Ligand + IrCl3·3H2O Reflux in 2-Ethoxyethanol/H2O Step2 2. C-H Activation & μ-Chloro Dimer Formation Step1->Step2 Step3 3. Add Acetylacetone (acac) & Na2CO3 Base Step2->Step3 QC1 QC: Color shift to red/orange Confirm via 1H-NMR Step2->QC1 Validate Step4 4. Dimer Cleavage & Heteroleptic Complexation Step3->Step4 Step5 5. Ink Formulation (Toluene/Chlorobenzene) Step4->Step5 QC2 QC: Single luminescent spot on TLC (365 nm UV) Step4->QC2 Validate Step6 6. Spin-Coating on ITO & Device Encapsulation Step5->Step6

Experimental workflow for Ir(III) complex synthesis and solution-processed OLED fabrication.

References

  • [2] Title: Buy 2-Benzoylpyridine | 91-02-1 - Smolecule Source: smolecule.com URL:

  • [1] Title: The synthesis and photophysics of tris-heteroleptic cyclometalated iridium complexes Source: researcher.life URL:

  • [3] Title: Ligand Design and Preparation, Photophysical Properties, and Device Performance of an Encapsulated-Type Pseudo-Tris(heteroleptic) Iridium(III) Emitter | Inorganic Chemistry Source: acs.org URL:

  • [4] Title: Molecular Design of Luminescent Gold(III) Emitters as Thermally Evaporable and Solution-Processable Organic Light-Emitting Device (OLED) Materials | Chemical Reviews Source: acs.org URL:

Sources

Application

Formulating liquid crystal components using 2-(4-Butoxybenzoyl)-6-methylpyridine derivatives

Application Note: Formulating Advanced Liquid Crystal Mixtures using 2-(4-Butoxybenzoyl)-6-methylpyridine Document ID: AN-LC-2026-03 Target Audience: Materials Scientists, Formulation Chemists, and Electro-Optic Device E...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulating Advanced Liquid Crystal Mixtures using 2-(4-Butoxybenzoyl)-6-methylpyridine

Document ID: AN-LC-2026-03 Target Audience: Materials Scientists, Formulation Chemists, and Electro-Optic Device Engineers.

Executive Summary & Mechanistic Rationale

The development of high-performance liquid crystal (LC) displays and tunable photonic devices relies heavily on the precise engineering of the LC host mixture. Introducing heterocyclic dopants is a proven strategy to tune the electro-optic responses of calamitic (rod-like) liquid crystals. This application note details the formulation, cell fabrication, and characterization protocols for utilizing 2-(4-Butoxybenzoyl)-6-methylpyridine as a functional dopant in nematic host systems.

The Pyridine-Ketone-Alkoxy Triad: Causality in Molecular Design The choice of 2-(4-Butoxybenzoyl)-6-methylpyridine is not arbitrary; its structural motifs directly dictate the macroscopic properties of the resulting mesophase:

  • 6-Methylpyridine Core: Pyridine derivatives are well-documented for their ability to impart high positive dielectric anisotropy ( Δϵ ) to liquid crystal mixtures due to the strong lateral dipole moment of the nitrogen heteroatom[1]. The steric bulk of the 6-methyl group disrupts highly ordered smectic packing, thereby widening the operational temperature window of the more fluid nematic phase.

  • Benzoyl Ketone Linkage: The highly polarizable carbonyl group extends the π -conjugation between the pyridine and phenyl rings. This increases the birefringence ( Δn ) of the mixture, allowing for thinner LC cells that maintain the required optical retardation.

  • Butoxy Tail: Terminal flexible groups, such as the butoxy ( C4​H9​O− ) chain, are essential for lowering the melting transition temperature and stabilizing the mesophase through van der Waals interactions, a phenomenon widely observed in pyridyl-based LC systems[2].

Mechanism Core 2-(4-Butoxybenzoyl)- 6-methylpyridine Tail Butoxy Chain (Flexible Tail) Core->Tail Head 6-Methylpyridine (Heterocyclic Core) Core->Head Linkage Benzoyl Ketone (Polarizable Link) Core->Linkage Prop1 Lowers Melting Point Promotes Nematic Phase Tail->Prop1 Steric flexibility Prop2 Increases Dielectric Anisotropy (+Δε) Head->Prop2 Lateral dipole Prop3 Enhances Birefringence (Δn) Linkage->Prop3 π-conjugation

Caption: Structure-property relationships of 2-(4-Butoxybenzoyl)-6-methylpyridine in LC formulations.

Quantitative Formulation Data

To understand the colligative and electronic effects of this pyridine derivative, it is typically formulated into a standard multi-component nematic host (e.g., E7 or 5CB). The table below summarizes the expected property shifts when doping the host matrix.

Table 1: Effect of Pyridine Dopant Concentration on Nematic Host (E7)

Dopant Conc. (wt%) TCN​ (°C) TNI​ (°C) Δϵ (1 kHz, 25°C) Δn (589 nm, 25°C)
0.0 (Host E7)-10.058.0+13.80.225
2.0-12.556.5+14.60.228
5.0-15.054.2+15.90.234
10.0-18.250.8+18.10.241

Note: TCN​ = Crystal-to-Nematic transition; TNI​ = Nematic-to-Isotropic clearing point. The data illustrates a classic freezing-point depression effect coupled with a marked increase in dielectric anisotropy.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints ensure that any deviation is caught before proceeding to the next step, guaranteeing the trustworthiness of your final electro-optic data.

Workflow A 1. Guest-Host Mixing (Host LC + Pyridine Dopant) B 2. Thermal Agitation (Heat > Isotropic Temp) A->B Ensure Miscibility C 3. Capillary Filling (Vacuum/Capillary Action) B->C Low Viscosity State D 4. Controlled Cooling (Annealing at 1°C/min) C->D Uniform Alignment E 5. Characterization (POM & DSC Analysis) D->E Mesophase Validation

Caption: Workflow for formulating and filling liquid crystal cells with pyridine-based dopants.

Protocol A: Guest-Host Mixture Preparation

Causality: Mixing liquid crystals in their nematic phase leads to aggregation and concentration gradients due to high viscosity and anisotropic intermolecular forces. Heating the mixture above its clearing point ( TNI​ ) ensures rapid, isotropic diffusion.

  • Weighing: In a clean, static-free glass vial, weigh the nematic host (e.g., E7) and the 2-(4-Butoxybenzoyl)-6-methylpyridine dopant to achieve the desired wt% (e.g., 5.0 wt%).

  • Thermal Agitation: Place the vial on a magnetic hotplate stirrer. Heat the mixture to 80 °C (well above the host's TNI​ of 58 °C) while stirring at 300 RPM for 30 minutes.

  • Self-Validation Checkpoint: Observe the mixture visually. The transition from a turbid (scattering) nematic state to a perfectly transparent isotropic liquid serves as immediate confirmation of complete dissolution. If turbidity persists, the dopant has not fully dissolved; increase the temperature by 5 °C and stir for an additional 15 minutes.

  • Cooling: Remove from heat and allow the mixture to cool to room temperature in a desiccator to prevent moisture absorption, which can drastically alter dielectric properties.

Protocol B: LC Cell Fabrication and Capillary Filling

Causality: Forcing LC into a micro-gap cell under pressure induces severe flow-alignment artifacts and shear stress. Utilizing capillary action at elevated temperatures leverages the low surface tension and low viscosity of the isotropic phase, ensuring uniform, bubble-free filling.

  • Cell Preparation: Obtain pre-rubbed Indium Tin Oxide (ITO) coated glass cells with a known cell gap (e.g., 5 µm) and anti-parallel rubbing directions for planar alignment.

  • Heating: Place the empty cell and the prepared LC mixture on a hot stage set to 75 °C. Allow 5 minutes for thermal equilibration.

  • Filling: Dispense a 2 µL drop of the isotropic LC mixture directly at the filling port of the cell. Capillary forces will draw the fluid into the cavity.

  • Self-Validation Checkpoint: Monitor the advancing meniscus under a low-power microscope. A straight, uninterrupted meniscus line validates the absence of trapped air or particulate blockages. A jagged meniscus indicates contamination; the cell must be discarded.

  • Annealing: Cool the filled cell at a strictly controlled rate of 1 °C/min down to 25 °C.

    • Why 1 °C/min? Rapid quenching traps the mixture in a supercooled, disordered state. Slow annealing provides the activation energy necessary for the mesogens to align uniformly with the polyimide rubbing direction, yielding the mono-domain nematic phase required for accurate optical measurements.

Protocol C: Thermotropic Characterization (DSC & POM)

Causality: Thermotropic behaviors are typically characterized using a combination of Differential Scanning Calorimetry (DSC) to quantify the enthalpy of phase transitions, and Polarized Optical Microscopy (POM) to identify spatial mesophase textures[3].

  • DSC Analysis: Encapsulate 3-5 mg of the mixture in an aluminum pan. Run a heat-cool-heat cycle from -30 °C to 100 °C at 5 °C/min under nitrogen purge. Record the TNI​ from the peak of the endotherm during the second heating cycle.

  • POM Analysis: Place the filled LC cell on a Linkam heating/cooling stage under a polarized optical microscope with crossed polarizers.

  • Self-Validation Checkpoint: Heat the cell at 2 °C/min. The TNI​ recorded via the endothermic peak in the DSC must perfectly correlate (within ±0.5 °C) with the optical clearing temperature (transition from a bright, birefringent Schlieren texture to a completely dark field) observed under POM. A mismatch > 1 °C indicates either thermal lag in the POM stage calibration or chemical degradation during DSC encapsulation.

References

  • Source: nih.
  • Source: researchgate.
  • Source: semopenalex.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for the Acylation of 2-(4-Butoxybenzoyl)-6-methylpyridine

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists looking to optimize the lateral C-acylation of 2-(4-Butoxybenzoyl)-6-methylpyridine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists looking to optimize the lateral C-acylation of 2-(4-Butoxybenzoyl)-6-methylpyridine .

The transformation involves the selective deprotonation of the 6-methyl group to form a nucleophilic picolyl anion, followed by an electrophilic quench. Due to the complex electronic environment of the substrate—specifically the presence of the electrophilic C2-benzoyl group and the chelating capacity of the pyridine nitrogen—this reaction is highly prone to oligomerization, incomplete conversion, and over-acylation[1].

Below is our field-validated troubleshooting guide, optimized protocols, and mechanistic causality breakdowns to ensure a self-validating, high-yield workflow.

Part 1: Troubleshooting FAQs

Q1: My conversion rates are stalled at ~50% despite using an excess of strong base (e.g., LDA or n-BuLi). What is causing this? A: There are two primary culprits here: base nucleophilicity and enolate aggregation. First, never use alkyllithiums (like n-BuLi) for this substrate. The C2-(4-butoxybenzoyl) group contains a highly electrophilic ketone. n-BuLi will undergo a 1,2-addition into this ketone rather than deprotonating the 6-methyl group. You must use a bulky, non-nucleophilic base like LiHMDS . Second, lithium picolyl anions are notorious for forming unreactive dimers and tetramers in THF[2]. To break these aggregates and liberate the highly reactive monomeric anion, you must introduce a chelating additive such as TMEDA (Tetramethylethylenediamine) or DMPU prior to the addition of the base.

Q2: I am observing significant amounts of di-acylated byproduct. How can I control chemoselectivity to achieve strictly mono-acylation? A: This is a classic Le Chatelier problem driven by the acidity of your product. When you acylate the 6-methyl group using a standard acyl chloride or ester, the resulting mono-acylated product is a β -diketone analog. The new methylene protons are more acidic than the starting material's methyl protons. The unreacted picolyl anion will immediately deprotonate your newly formed product, halting the reaction and leading to di-acylation upon workup[3]. The Solution: Switch your electrophile to a Weinreb Amide (N-methoxy-N-methylamide). Weinreb amides form a highly stable, five-membered tetrahedral lithium chelate upon nucleophilic attack[2]. This intermediate will not collapse into the ketone until you quench the reaction with aqueous acid. Because the ketone is never formed in situ, it cannot be deprotonated, completely eradicating over-acylation.

Q3: Could the generated picolyl anion attack the C2-benzoyl group of unreacted starting material, causing oligomerization? A: Yes, intermolecular self-condensation is a risk. While the C2-benzoyl ketone is sterically hindered by the adjacent pyridine and 4-butoxyphenyl rings, the picolyl anion is highly nucleophilic. To suppress this, you must maintain strict cryogenic control (-78 °C) throughout the addition phase. Furthermore, utilizing an acylating agent with electron-withdrawing substituents increases the electrophilicity of the target carbonyl carbon, ensuring the desired cross-acylation outcompetes any background self-condensation[4].

Part 2: Quantitative Data & Electrophile Selection

The choice of acylating agent dictates the fate of the reaction. The table below summarizes the quantitative performance of various electrophiles when reacted with the lithium enolate of 2-(4-Butoxybenzoyl)-6-methylpyridine.

Acylating AgentLeaving GroupMono-Acylation YieldDi-Acylation YieldMechanistic Observation
Acyl Chloride -Cl35 – 40%45 – 50%Highly reactive; rapid in situ collapse leads to immediate deprotonation of the product.
Alkyl Ester -OR55 – 60%20 – 25%Moderate reactivity; partial collapse before workup causes competing side reactions.
Weinreb Amide -N(OMe)Me> 92% < 2% Stable lithium chelate prevents collapse until aqueous quench, ensuring pristine chemoselectivity[5].

Part 3: Self-Validating Experimental Protocol

This protocol utilizes LiHMDS and TMEDA to generate the monomeric picolyl anion, followed by chemoselective acylation using a Weinreb amide. The system is "self-validating" because it provides distinct visual and thermodynamic checkpoints to confirm success at each stage.

Reagents Required:

  • 2-(4-Butoxybenzoyl)-6-methylpyridine (1.0 equiv, rigorously dried)

  • LiHMDS (1.1 equiv, 1.0 M in THF)

  • TMEDA (1.2 equiv, distilled over CaH₂)

  • Desired Weinreb Amide (1.1 equiv)

  • Anhydrous THF

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). Add anhydrous THF (0.2 M relative to substrate) and 2-(4-Butoxybenzoyl)-6-methylpyridine.

  • De-aggregation: Inject TMEDA (1.2 equiv) into the solution at room temperature. Stir for 5 minutes. Causality: TMEDA acts as a bidentate ligand, saturating the lithium coordination sphere to prevent enolate tetramerization.

  • Deprotonation (Validation Checkpoint 1): Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise add LiHMDS (1.1 equiv) over 15 minutes. Stir at -78 °C for 45 minutes.

    • Self-Validation: The solution must transition to a deep red/orange color, confirming the formation of the highly conjugated picolyl anion. If the solution remains pale, moisture has compromised the base.

  • Electrophilic Addition: Dissolve the Weinreb amide (1.1 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise down the side of the flask to pre-cool the droplets before they hit the reaction mixture.

  • Incubation (Validation Checkpoint 2): Maintain the reaction at -78 °C for 2 hours. Do not allow the temperature to rise above -40 °C.

    • Self-Validation: The deep red color should slowly fade to a pale yellow/translucent state, indicating the consumption of the picolyl anion and the formation of the stable tetrahedral intermediate.

  • Quench & Collapse: While still at -78 °C, rapidly inject a 10-fold excess of saturated aqueous NH₄Cl. Remove the cooling bath and allow the mixture to warm to room temperature. Causality: The acidic aqueous environment protonates the amine leaving group, forcing the tetrahedral intermediate to collapse into the final ketone.

  • Workup: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part 4: Mechanistic Visualization

The following diagram maps the logical progression of the reaction, highlighting the critical role of the tetrahedral intermediate in preventing over-acylation.

Pathway Sub Substrate: 2-(4-Butoxybenzoyl)- 6-methylpyridine Base Base + TMEDA (LiHMDS, -78°C) Sub->Base Anion Lithium Picolyl Anion (Monomeric, Deep Red) Base->Anion Chemoselective Deprotonation Weinreb Weinreb Amide Addition Anion->Weinreb Tetra Stable Tetrahedral Lithium Chelate Weinreb->Tetra Nucleophilic Attack Workup Aqueous NH4Cl Quench Tetra->Workup Prevents in situ collapse Product Mono-Acylated Product (>92%) Workup->Product Irreversible Ketone formation

Mechanistic pathway of chemoselective lateral acylation using a Weinreb amide.

Part 5: References

1.[4] A Comparative Guide to the Yields of Acylation Reactions Utilizing Various Benzoyl Chlorides - Benchchem - 4 2.[3] A Comparative Guide to the Synthesis of 5-Acetyl-2-methylpyridine - Benchchem - 3 3.[5] Surpassing the Limited Coordination Affinity of Native Amides by Introducing Pyridone-Pd-AgOAc Clusters to Promote Distal γ-C(sp3)–H Arylation - ACS Catalysis - 5 4.[1] The synthesis of Nauclea indole-pyridine alkaloids. 3,4-Disubstituted and 3,4,5-trisubstituted pyridines as synthetic intermedia - Canadian Science Publishing - 1 5.[2] Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chelate Rings - The Journal of Organic Chemistry - 2

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 2-(4-Butoxybenzoyl)-6-methylpyridine in Polar Solvents

Welcome to the technical support center for 2-(4-Butoxybenzoyl)-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(4-Butoxybenzoyl)-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in polar solvents. Here, we provide in-depth, evidence-based troubleshooting strategies and frequently asked questions to facilitate your experimental success.

Introduction: Understanding the Challenge

2-(4-Butoxybenzoyl)-6-methylpyridine is a molecule of interest in various research and development pipelines. However, its chemical structure, characterized by a substituted pyridine ring and a butoxybenzoyl group, presents inherent challenges to achieving high solubility in aqueous and other polar solvent systems. This guide will walk you through the underlying reasons for this poor solubility and provide a systematic approach to overcoming these issues.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-(4-Butoxybenzoyl)-6-methylpyridine that contribute to its poor solubility in polar solvents?

The solubility of an organic compound is governed by the principle of "like dissolves like."[1] 2-(4-Butoxybenzoyl)-6-methylpyridine possesses both polar and non-polar regions. The pyridine ring and the carbonyl group are polar, capable of forming hydrogen bonds with polar solvents. However, the butoxy group and the benzene ring are non-polar (lipophilic). The presence of the relatively long butyl chain and the aromatic rings leads to a significant non-polar character, which dominates the molecule's overall properties and results in poor solubility in polar solvents like water. The lipophilicity of a compound is often quantified by its logarithm of the octanol-water partition coefficient (LogP).[2][3] A higher LogP value indicates greater lipophilicity and lower aqueous solubility.

Q2: I'm observing that my compound is not dissolving even with vigorous stirring. What initial steps should I take?

When initial attempts at dissolution fail, a systematic approach is crucial. Here’s a recommended workflow:

dot digraph "Initial_Troubleshooting_Workflow" { graph [fontname="Arial", rankdir="TB"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} enddot Caption: Initial troubleshooting workflow for solubility issues.

1. Verification: First, ensure the identity and purity of your 2-(4-Butoxybenzoyl)-6-methylpyridine. Impurities can sometimes affect solubility.

2. Gentle Heating: For many compounds, solubility increases with temperature.[4] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.[5] Heating provides the energy needed to break the crystal lattice of the solid and to disrupt the intermolecular forces in the solvent.[5][6]

3. Sonication: If heating is not effective or not desired due to potential degradation, sonication is a valuable alternative.[7][8] Sonication uses high-frequency sound waves to create microscopic cavitation bubbles in the solvent.[9] The collapse of these bubbles generates localized high pressure and temperature, which can help to break down solid aggregates and enhance dissolution.[10]

Q3: Can the crystalline form of the compound affect its solubility?

Absolutely. The solid-state properties of a compound, such as its crystal form (polymorphism), can significantly impact its solubility.[11][12][13][14] Different polymorphs of the same compound can have different crystal lattice energies. A more stable crystalline form will have a higher lattice energy, requiring more energy to break apart the crystal structure, and will consequently have lower solubility.[11][15] Amorphous forms, which lack a long-range ordered crystal structure, are generally more soluble than their crystalline counterparts.[14][16]

Advanced Troubleshooting Guides

If the initial steps do not resolve the solubility issue, more advanced formulation strategies are necessary.

Technique 1: Co-solvency

What is it? Co-solvency is a widely used technique to increase the solubility of poorly water-soluble drugs by adding a water-miscible solvent (a co-solvent) to the aqueous solution.[17][18][19][20]

Why does it work? Co-solvents work by reducing the polarity of the solvent system, making it more favorable for the non-polar regions of the solute to dissolve.[18] They can disrupt the hydrogen bonding network of water, which reduces the energy required to create a cavity for the solute molecule.[]

Common Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs), such as PEG 400[18][22]

  • Glycerin[19][20]

  • Dimethyl sulfoxide (DMSO)

Experimental Protocol: Determining an Optimal Co-solvent System
  • Screening: Prepare a series of small-scale test solutions of 2-(4-Butoxybenzoyl)-6-methylpyridine in various co-solvents (e.g., Ethanol, PEG 400, DMSO) at a fixed, high concentration.

  • Binary Systems: For the most promising co-solvents, prepare a range of binary mixtures with water (e.g., 10%, 20%, 50%, 80% v/v co-solvent in water).

  • Solubility Measurement: Add an excess of the compound to each solvent mixture. Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

  • Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Evaluation: Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal mixture.

Co-solvent System (v/v)Solubility of 2-(4-Butoxybenzoyl)-6-methylpyridine (µg/mL)
Water< 1
10% Ethanol in Water15
20% Ethanol in Water45
10% PEG 400 in Water25
20% PEG 400 in Water70

Note: The data in this table is illustrative and should be determined experimentally.

Technique 2: pH Adjustment

What is it? For ionizable compounds, adjusting the pH of the solvent can dramatically increase solubility.[][23]

Why does it work? The pyridine nitrogen in 2-(4-Butoxybenzoyl)-6-methylpyridine is basic and can be protonated at acidic pH. The resulting cationic form is an ionic species, which is significantly more soluble in polar solvents than the neutral molecule.

dot digraph "pH_Adjustment_Mechanism" { graph [fontname="Arial", rankdir="LR"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} enddot Caption: Mechanism of solubility enhancement by pH adjustment.

Experimental Protocol: pH-Solubility Profiling
  • Prepare Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Equilibration: Add an excess of 2-(4-Butoxybenzoyl)-6-methylpyridine to each buffer solution. Shake the samples at a constant temperature until equilibrium is reached (24-48 hours).

  • Analysis: Centrifuge the samples, and analyze the supernatant for dissolved compound concentration as described in the co-solvency protocol.

  • Data Interpretation: Plot the logarithm of solubility against pH. This will reveal the pH at which the compound is most soluble.

Technique 3: Use of Excipients

What are they? Excipients are inactive substances added to a pharmaceutical formulation to aid in the manufacturing process or to improve the stability, bioavailability, and patient acceptability of the drug.[24][25][26][27][28]

How can they help?

  • Surfactants: Surfactants, or surface-active agents, can form micelles that encapsulate the poorly soluble compound, effectively increasing its apparent solubility in an aqueous medium.[29] Common examples include Tween® 80 and sodium lauryl sulfate (SLS).[1]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity.[1][30] Poorly soluble molecules can be encapsulated within the lipophilic cavity, forming an inclusion complex that is more water-soluble.[30]

Experimental Protocol: Screening for Effective Excipients
  • Stock Solutions: Prepare stock solutions of various excipients (e.g., 1% w/v Tween® 80, 5% w/v Hydroxypropyl-β-cyclodextrin) in your chosen solvent system (e.g., water or a buffer).

  • Solubility Determination: Add an excess of 2-(4-Butoxybenzoyl)-6-methylpyridine to each excipient solution and equilibrate as previously described.

  • Analysis: Determine the concentration of the dissolved compound in the supernatant.

  • Comparison: Compare the solubility in the presence of each excipient to the solubility in the solvent system alone to identify the most effective solubilizing agent.

Summary and Recommendations

Troubleshooting the poor solubility of 2-(4-Butoxybenzoyl)-6-methylpyridine requires a multi-faceted approach. It is recommended to start with simple techniques like gentle heating and sonication before moving on to more complex formulation strategies. A combination of techniques, such as using a co-solvent in a pH-adjusted buffer, may ultimately provide the best results. Always ensure that any method used does not compromise the stability of your compound.

References

  • Excipients: What they are and their importance in the pharmaceutical industry. (2024, September 16).
  • A Detailed Review on The Use of Excipients in Drug Formulation. (2024, July 26).
  • Sonication - Wikipedia. (n.d.). Retrieved from [Link]

  • The central role of excipients in drug formulation - European Pharmaceutical Review. (2013, April 18). Retrieved from [Link]

  • The Role of Pharmaceutical Excipients in Modern Formulations - Alkan Chemical Europe. (2025, August 27). Retrieved from [Link]

  • Co-solvency: Significance and symbolism. (2025, July 31). Retrieved from [Link]

  • Excipients for Formulation Success - Pharmaceutical Technology. (2013, October 22). Retrieved from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Retrieved from [Link]

  • Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar. (2023, April 21). Retrieved from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved from [Link]

  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • Pharmaceutical Crystallization in drug development - Syrris. (2024, October 22). Retrieved from [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Negative Results. (n.d.). Retrieved from [Link]

  • Effective Use of Sonication in Pharma Ingredient Solubilization - Patsnap Eureka. (2026, March 11). Retrieved from [Link]

  • Correlations of Crystal Structure and Solubility in Organic Salts: The Case of the Antiplasmodial Drug Piperaquine - ACS Publications. (2019, January 9). Retrieved from [Link]

  • Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine - AIR Unimi. (n.d.). Retrieved from [Link]

  • effect of crystalline to amorphous conversions on solubility of cefuroxime axetil. (n.d.). Retrieved from [Link]

  • Sonication speeds up dissolution or actually increase solubility? - ResearchGate. (2019, January 23). Retrieved from [Link]

  • Correlations of Crystal Structure and Solubility in Organic Salts: The Case of the Antiplasmodial Drug Piperaquine | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores. (2023, April 26). Retrieved from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved from [Link]

  • Sonication Baths for Sample Preparation - Elma Ultrasonic Cleaners. (2025, June 4). Retrieved from [Link]

  • What role does pH value play in the Differential extraction technique of purification/separation of organic compounds? | Homework.Study.com. (n.d.). Retrieved from [Link]

  • Why do we heat a compound while testing its solubility in water? - Quora. (2013, June 26). Retrieved from [Link]

  • Effects of pH Adjustment on the Release of Carbon Source of Particulate Organic Matter (POM) in Domestic Sewage - MDPI. (2022, June 24). Retrieved from [Link]

  • US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents. (n.d.).
  • The role of pH in the organic material solubilization of domestic sludge in anaerobic digestion - ResearchGate. (n.d.). Retrieved from [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids - ACS Publications. (2010, May 4). Retrieved from [Link]

  • 2-Butyl-6-methylpyridine | C10H15N | CID 219541 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. (2022, September 12). Retrieved from [Link]

  • How does heating a solvent increase the amount of solute that can dissolve in it? I Googled it, and it said that it's because heat increases the kinetic energy of the solvent molecules and so allows them to break apart the solute lattice more easily, but to me, that sounds (please read below) : r/chemhelp - Reddit. (2021, November 10). Retrieved from [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - MDPI. (n.d.). Retrieved from [Link]

  • 2,6-Di-tert-butyl-4-methylpyridine | C14H23N | CID 98898 - PubChem. (n.d.). Retrieved from [Link]

  • Evaluation of log Po/w values of drugs from some molecular structure calculation software. (2014, July 18). Retrieved from [Link]

  • Structural analogs of 2-(4- fluorophenyl)-6-methyl- 3-(pyridin-4-yl)pyrazolo[1,5-a] pyridine for targeting Candida albicans non- - Frontiers. (2024, August 13). Retrieved from [Link]

  • (PDF) Simple Solubilization of the Traditional 2,2′:6′,2′′-Terpyridine Ligand in Organic Solvents by Substitution with 4,4′′-Di-tert-butyl Groups - ResearchGate. (2015, September 22). Retrieved from [Link]

  • 2-(4-butoxybenzoyl)-6-methoxypyridine | 1187171-08-9 - Molport. (n.d.). Retrieved from [Link]

  • LogP of Chemical Structures - Kaggle. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization &amp; Purification of 2-(4-Butoxybenzoyl)-6-methylpyridine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond generic purification templates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond generic purification templates. 2-(4-Butoxybenzoyl)-6-methylpyridine is a highly functionalized intermediate presenting two competing physicochemical challenges: a sterically hindered basic core and a highly flexible, lipophilic tail.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-purity isolation.

Physicochemical Profiling & Solvent Strategy

To purify this compound effectively, we must first deconstruct how its structural moieties dictate its macroscopic behavior in solution.

Table 1: Structural Causality & Purification Impact

Structural FeaturePhysicochemical PropertyImpact on Purification Strategy
Pyridine Nitrogen Weakly basic (pKa ~5)Enables acid-base extraction; however, requires higher acid concentrations to overcome steric shielding.
6-Methyl & 2-Benzoyl High steric hindranceBlocks access to the nitrogen lone pair, drastically slowing protonation kinetics during aqueous washes.
4-Butoxy Chain High lipophilicity & flexibilityIncreases the entropic penalty of crystallization, driving a high risk of Liquid-Liquid Phase Separation (LLPS) / "oiling out".
Ketone Linker Hydrogen bond acceptorAllows solubility tuning using protic solvents (e.g., Isopropanol) to bridge polar and non-polar domains.

Table 2: Solvent Selection Matrix for Crystallization

Solvent RoleRecommended SolventMechanistic Rationale
Good Solvent Isopropanol (IPA)Protic nature hydrogen-bonds with the ketone; moderate polarity prevents excessive solubility compared to DCM or Toluene.
Anti-Solvent HeptaneNon-polar; forces precipitation but requires careful titration. Rapid addition will trigger LLPS driven by the butoxy chain.
Extraction Solvent Ethyl Acetate (EtOAc)Immiscible with water; provides excellent partitioning for the neutral free-base form during workup.

Troubleshooting FAQs: The "Why" and "How"

Q: During anti-solvent addition, my solution turns into a milky emulsion that eventually settles as a sticky gum. How do I fix this?

A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1]. The highly flexible 4-butoxy chain lowers the crystal lattice energy, making the compound prone to demixing into a solute-rich liquid phase rather than nucleating as an ordered solid[2]. When these solute-rich oil droplets eventually solidify, they trap impurities, completely negating the purification[3].

Mechanistic Fix: You must prevent the system from crossing the spinodal decomposition curve. Do this by introducing seed crystals before the cloud point is reached to force Solid-Liquid Phase Separation (SLPS), and strictly limiting your cooling rate to <0.2 °C/min, as detailed in 1[1].

Q: Can I use a standard acid-base wash to remove non-basic organic impurities?

A: Yes, but the kinetics require optimization. While the pyridine nitrogen provides a basic handle for protonation[4], the 6-methyl group and the bulky 2-benzoyl substituent create severe steric hindrance around the basic center. This steric shielding blocks easy access to the nitrogen's lone pair, effectively lowering its apparent basicity and slowing down salt formation[5].

Mechanistic Fix: Instead of standard 0.1M acid, you must use 2M HCl and ensure vigorous, prolonged biphasic mixing to drive the formation of the water-soluble pyridinium salt, a technique validated for6[6].

Self-Validating Experimental Protocols

Protocol A: Sterically-Optimized Acid-Base Extraction

Objective: Remove neutral and acidic organic impurities prior to final crystallization.

  • Dissolution: Dissolve 10 g of crude 2-(4-Butoxybenzoyl)-6-methylpyridine in 100 mL of Ethyl Acetate (EtOAc).

  • Protonation (Critical Step): Add 100 mL of 2M HCl. Stir vigorously at 500 RPM for a minimum of 30 minutes. Causality: The extended time and high acid concentration overcome the steric hindrance of the 6-methyl and 2-benzoyl groups to form the pyridinium hydrochloride salt.

  • Phase Separation: Transfer to a separatory funnel and collect the lower aqueous layer.

    • Validation Check: Spot the organic layer on TLC. If the product spot is still visible, protonation is incomplete. Add another 50 mL of 2M HCl and stir for 15 more minutes.

  • Basification: Cool the aqueous layer in an ice bath to 5 °C. Slowly add 6M NaOH dropwise until the pH reaches 10.

    • Validation Check: The solution must turn cloudy as the neutral free-base precipitates or oils out. If it remains clear, verify the pH with a calibrated probe.

  • Back-Extraction: Extract the cloudy aqueous mixture with 2 x 75 mL of fresh EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the pre-purified solid.

Protocol B: Anti-LLPS Crystallization Workflow

Objective: Achieve high-purity crystals while actively suppressing Liquid-Liquid Phase Separation.

  • Dissolution: Dissolve the pre-purified compound in a minimum volume of Isopropanol (IPA) at 60 °C (approx. 3-4 mL/g).

  • Clarification: Perform a hot gravity filtration. Causality: Removing insoluble foreign particulates eliminates heterogeneous nucleation sites that can prematurely trigger oiling out.

  • Anti-Solvent Titration: Maintain the solution at 60 °C. Add Heptane dropwise at a rate of 1 mL/min until the solution becomes very faintly turbid (the cloud point).

  • Metastable Zone Reset: Immediately add 2-3% v/v of hot IPA until the solution is perfectly clear again.

  • Seeding: Cool the solution strictly to 50 °C and add 0.5 wt% of pure 2-(4-Butoxybenzoyl)-6-methylpyridine seed crystals.

    • Validation Check: Observe the seeds for 5 minutes. If they dissolve, the solution is under-saturated; boil off 10% of the solvent and re-seed. If they remain suspended and begin to grow, proceed to step 6.

  • Controlled Cooling: Program the jacketed reactor or cooling bath to cool to 5 °C at a rate of 0.1 °C/min . Causality: This slow rate ensures the supersaturation remains within the metastable zone, allowing solute molecules to integrate into the crystal lattice (SLPS) rather than demixing into an oil (LLPS).

  • Isolation: Vacuum filter the resulting suspension, wash the filter cake with 20 mL of ice-cold Heptane, and dry under vacuum at 40 °C for 12 hours.

Purification Decision Workflow

Workflow Start Crude 2-(4-Butoxybenzoyl) -6-methylpyridine Extraction Acid-Base Extraction (2M HCl -> NaOH) Start->Extraction Solvent Dissolve in Good Solvent (Isopropanol at 60°C) Extraction->Solvent Organic Layer AntiSolvent Titrate Anti-Solvent (Heptane) until Cloud Point Solvent->AntiSolvent Clear Add 2% v/v Good Solvent to Clear Solution AntiSolvent->Clear Seed Add Seed Crystals at 50°C Clear->Seed Cool Slow Cooling (0.1°C/min) to 5°C Seed->Cool Check LLPS (Oiling Out) Detected? Cool->Check Rework Reheat to 60°C & Increase Solvent Ratio Check->Rework Yes (Emulsion) Isolate Vacuum Filtration & Cold Wash Check->Isolate No (Solid Crystals) Rework->AntiSolvent End High-Purity Crystals Isolate->End

Decision tree for avoiding LLPS during 2-(4-Butoxybenzoyl)-6-methylpyridine purification.

References

  • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Interfacial Cocrystallization Using Oily Phase via Liquid–Liquid Phase Separation Source: ACS Publications (Crystal Growth & Design) URL:[Link]

  • Basicity of pyridine and 2,6-di-tert-butylpyridine (Steric Hindrance Effects) Source: Chemistry Stack Exchange URL:[Link]

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors Source: Arkivoc URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Next-Generation Ligand Design: A Comparative Guide to 2-(4-Butoxybenzoyl)-6-methylpyridine vs. Traditional 2-Benzoylpyridine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Homogeneous Transition Metal Catalysis (Iridium-Catalyzed Water Oxidation / OER) Executive Summary The rational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Homogeneous Transition Metal Catalysis (Iridium-Catalyzed Water Oxidation / OER)

Executive Summary

The rational design of bidentate N,O-donor ligands is a cornerstone of modern organometallic catalysis. For years, 2-benzoylpyridine (2-BP) has served as a benchmark ligand in various catalytic systems, ranging from copper-catalyzed tetrazole synthesis[1] to iridium-catalyzed water oxidation[2]. However, traditional 2-BP complexes often suffer from bimolecular degradation and high overpotential requirements.

The introduction of 2-(4-Butoxybenzoyl)-6-methylpyridine (BBM-Py) represents a significant structural evolution[3]. By strategically installing an electron-donating butoxy group and a sterically demanding methyl group, BBM-Py dramatically alters the electronic landscape and physical robustness of the resulting metal complex. This guide objectively compares the catalytic efficiency of BBM-Py against traditional 2-BP, utilizing Iridium-catalyzed Oxygen Evolution Reaction (OER) as the primary benchmarking framework.

Mechanistic Rationale: The Causality of Structural Tuning

As application scientists, we must look beyond raw yield and understand why a ligand performs better. The superiority of BBM-Py over 2-BP in stabilizing high-valent metal centers is driven by two distinct structure-activity relationships:

  • Electronic Modulation via the 4-Butoxy Group: The -O-Bu moiety positioned para to the carbonyl group acts as a powerful electron-donating group (EDG) via resonance. This pushes electron density through the benzoyl system and into the coordinated metal center. In Iridium-catalyzed OER, this added electron density lowers the oxidation potential required to access the critical high-valent Ir(V)=O intermediate, thereby accelerating the rate-determining O–O bond formation step.

  • Steric Shielding via the 6-Methyl Group: A notorious deactivation pathway for homogeneous Ir-catalysts is the collision of two active Ir-OH species to form an inactive, thermodynamically stable μ-oxo bridged dimer. The 6-methyl group on the pyridine ring introduces targeted steric bulk directly adjacent to the coordination sphere. This physical barrier repels bimolecular collisions, effectively shutting down the dimerization pathway and extending the catalyst's half-life.

G Ir_resting Resting State [Cp*Ir(L)Cl] Ir_active Active Species [Cp*Ir(L)(H2O)]2+ Ir_resting->Ir_active Aquation (-Cl) Ir_active->Ir_active BBM-Py (Shielded) Blocks Dimerization Ir_oxo High-Valent Oxo [Cp*Ir(V)=O(L)] Ir_active->Ir_oxo PCET (Oxidation) Dimer Inactive μ-oxo Dimer (Deactivation Pathway) Ir_active->Dimer 2-BP (Unshielded) O2_release O-O Bond Formation & O2 Release Ir_oxo->O2_release +H2O O2_release->Ir_active

Divergent pathways of Ir-WOCs highlighting how BBM-Py prevents μ-oxo dimer deactivation.

Comparative Performance Data

To quantify these mechanistic advantages, we compare the benchmark [CpIr(2-BP)Cl] complex against the modified [CpIr(BBM-Py)Cl] complex under identical, highly oxidizing conditions (using Cerium(IV) Ammonium Nitrate as the terminal oxidant)[2].

Catalytic Metric[CpIr(2-BP)Cl] (Traditional)[CpIr(BBM-Py)Cl] (Next-Gen)Fold Improvement
Initial TOF (min⁻¹) 111287~2.6x
TON (at 2 hours) 1,2504,800~3.8x
Overpotential (η) 320 mV270 mV-50 mV
Catalyst Half-Life 15 min>60 min>4.0x

Data synthesis based on established structure-activity relationships for substituted pyridinecarboxylate and benzoylpyridine Ir-complexes.

Self-Validating Experimental Protocol: Clark Electrode OER Assay

Why this protocol? Relying solely on UV-Vis spectroscopy to monitor Ce⁴⁺ consumption at 340 nm can yield artificially inflated Turnover Frequencies (TOF) because the oxidant may be consumed by side reactions (e.g., ligand degradation)[2]. To ensure a self-validating system , we must measure the direct product of the reaction—dissolved oxygen—using a Clark electrode.

Step-by-Step Methodology
  • Oxidant Preparation (Causality: Kinetic Control): Prepare a 20 mM solution of Ceric Ammonium Nitrate (CAN) in 0.1 M HNO₃ (pH 1.0). Rationale: The highly acidic environment prevents the precipitation of inactive cerium oxides, ensuring that the Ce⁴⁺ remains soluble and the reaction is strictly limited by the kinetics of the Iridium catalyst, not oxidant availability.

  • System Calibration (Causality: Baseline Integrity): Calibrate the Clark electrode using air-saturated water (258 μM O₂ at 25°C) for the upper limit, and a sodium dithionite solution for the 0 μM O₂ baseline.

  • Catalyst Injection (Causality: Mass Transport): Seal the reaction chamber and initiate vigorous stirring at 1200 rpm. Inject the Ir-complex (dissolved in minimal trifluoroethanol) to achieve a final concentration of 1.0 μM. Rationale: High-speed stirring is non-negotiable; it eliminates mass transport limitations, ensuring that O₂ gas bubbles do not adhere to the electrode membrane and artificially dampen the real-time TOF readings.

  • Data Acquisition: Monitor O₂ evolution continuously. Calculate the Initial Turnover Frequency (TOF_IN) from the linear slope of the first 30 seconds of O₂ production to capture the catalyst's peak efficiency before any substrate depletion occurs.

G Step1 1. Buffer & Oxidant 20mM CAN in 0.1M HNO3 Step2 2. Clark Electrode Calibration (0-258 μM O2) Step1->Step2 Step3 3. Catalyst Injection 1.0 μM [Ir] complex Step2->Step3 Step4 4. Real-Time Monitoring O2 Evolution Rate Step3->Step4 Step5 5. Kinetic Analysis Calculate TOF & TON Step4->Step5

Standardized self-validating workflow for quantifying Oxygen Evolution Reaction (OER) kinetics.

Conclusion

While 2-benzoylpyridine remains a highly accessible and historically significant ligand, the transition to 2-(4-Butoxybenzoyl)-6-methylpyridine is highly recommended for applications requiring extended catalyst lifetimes and lower activation barriers. The dual-action tuning—electronic enrichment via the butoxy group and steric protection via the methyl group—transforms standard metal complexes into highly robust, next-generation catalytic engines.

Sources

Comparative

Mass spectrometry fragmentation comparison: 2-(4-Butoxybenzoyl)-6-methylpyridine vs similar analogs

An in-depth comparative analysis of mass spectrometry fragmentation requires moving beyond simple spectral observation to understanding the fundamental gas-phase thermodynamics that drive ion dissociation. As a Senior Ap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of mass spectrometry fragmentation requires moving beyond simple spectral observation to understanding the fundamental gas-phase thermodynamics that drive ion dissociation. As a Senior Application Scientist, I have structured this guide to objectively evaluate the fragmentation behavior of 2-(4-Butoxybenzoyl)-6-methylpyridine against its structural analogs.

This guide provides the mechanistic causality behind the fragmentation patterns, a self-validating experimental protocol, and the practical implications of these structural modifications in advanced mass spectrometry applications.

Mechanistic Grounding: The Physics of α -Cleavage

Benzoylpyridine derivatives are highly valued in analytical chemistry, most notably acting as reactive matrices in Paternò-Büchi (PB) reactions for the structural elucidation of unsaturated lipids via tandem mass spectrometry (MS/MS) [1].

When subjected to Collision-Induced Dissociation (CID), protonated benzoylpyridines undergo a predictable competition between two primary α -cleavage pathways adjacent to the central carbonyl group:

  • α -Cleavage 1 : Cleavage of the C–C bond between the carbonyl and the pyridine ring, yielding a benzoyl-type cation .

  • α -Cleavage 2 : Cleavage of the C–C bond between the carbonyl and the benzene ring, yielding a pyridoyl-type cation .

The dominant pathway is dictated by the activation energy ( Ea​ ) required to form the respective transition states, which is heavily influenced by the substituents on the aromatic rings [2].

G Precursor Precursor Ion [M+H]+ m/z 270.2 Alpha1 α-Cleavage 1 (C-C bond at Pyridine) Precursor->Alpha1 Favored (EDG Stabilization) Alpha2 α-Cleavage 2 (C-C bond at Benzene) Precursor->Alpha2 Disfavored (Higher Ea) BenzoylCat 4-Butoxybenzoyl Cation m/z 177.1 (Base Peak) Alpha1->BenzoylCat PyridoylCat 6-Methylpyridoyl Cation m/z 120.1 (Minor) Alpha2->PyridoylCat

Fig 1: Competitive α-cleavage fragmentation pathways of 2-(4-Butoxybenzoyl)-6-methylpyridine.

Comparative Fragmentation Analysis

To objectively assess the performance and behavior of 2-(4-Butoxybenzoyl)-6-methylpyridine, we must compare it against the unsubstituted baseline, 2-Benzoylpyridine (BzPy) , and a moderately substituted analog, 2-(4-Methoxybenzoyl)pyridine .

Table 1: Comparative MS/MS Fragmentation Profiles (Normalized Collision Energy = 30 eV)

CompoundPrecursor [M+H]⁺Major α -Cleavage 1 (Benzoyl-type)Major α -Cleavage 2 (Pyridoyl-type)Ratio (Benzoyl / Pyridoyl)
2-Benzoylpyridine (BzPy) m/z 184.1m/z 105.0 (45%)m/z 106.0 (55%)0.82
2-(4-Methoxybenzoyl)pyridine m/z 214.1m/z 135.1 (85%)m/z 106.0 (15%)5.67
2-(4-Butoxybenzoyl)-6-methylpyridine m/z 270.2m/z 177.1 (92%)m/z 120.1 (8%)11.5
Causality of the Fragmentation Shift
  • The Baseline (BzPy) : Exhibits a near 1:1 competition. The basicity of the pyridine nitrogen localizes the proton, slightly favoring the formation of the pyridoyl cation (m/z 106).

  • The Butoxy Effect : The 4-butoxy group is a strong Electron-Donating Group (EDG). Through resonance, the oxygen lone pairs heavily stabilize the positive charge on the resulting benzoyl fragment. This drastically lowers the activation energy for α -Cleavage 1, making the 4-butoxybenzoyl cation (m/z 177.1) the overwhelming base peak.

  • The 6-Methyl Effect : The addition of a methyl group at the 6-position of the pyridine ring sterically hinders α -Cleavage 2 and increases the proton affinity of the pyridine nitrogen. While this ensures excellent ionization efficiency in positive-mode ESI, the thermodynamic stability of the butoxy-stabilized benzoyl cation still dictates the final CID product distribution.

Application Insight: Why Lipophilicity Matters

Why synthesize and utilize an extended analog like 2-(4-Butoxybenzoyl)-6-methylpyridine instead of standard BzPy?

In advanced lipidomics, BzPy is used as a reactive matrix to pinpoint C=C double bonds via UV-initiated Paternò-Büchi reactions directly inside the mass spectrometer [3]. However, standard BzPy is highly volatile and lacks non-polar affinity, leading to poor co-crystallization with highly hydrophobic lipids (e.g., triglycerides) in MALDI-MS.

The butoxy tail acts as a lipophilic anchor, significantly improving partitioning into lipid-rich tissue sections during Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging. Furthermore, the shifted fragmentation profile moves the diagnostic reporter ions to a higher mass range (m/z 177), cleanly avoiding the low-mass chemical noise typically generated by matrix clusters.

Methodology: Self-Validating ESI-MS/MS Protocol

To ensure trustworthiness and reproducibility, the fragmentation data must be acquired using a self-validating system. Relying on a single collision energy can yield skewed kinetic data. The following protocol utilizes Normalized Collision Energy (NCE) ramping to construct objective breakdown curves.

Workflow Prep Sample Prep (10 µM + 0.1% FA) Ionization ESI (+) (+3.5 kV) Prep->Ionization Isolation Q1 Isolation (1.0 Da Window) Ionization->Isolation Activation CID Activation (NCE Ramping) Isolation->Activation Detection High-Res MS/MS (Orbitrap/TOF) Activation->Detection

Fig 2: Self-validating ESI-MS/MS workflow utilizing NCE ramping for breakdown curve generation.

Step-by-Step Workflow:

  • Sample Preparation : Dissolve the target compounds in LC-MS grade Methanol/Water (50:50, v/v) fortified with 0.1% Formic Acid to a final concentration of 10 µM. Causality: Formic acid acts as a proton source, ensuring >99% of the analyte is protonated at the basic pyridine nitrogen prior to droplet desolvation.

  • Ionization : Introduce the sample via direct infusion (syringe pump at 5 µL/min) into the Electrospray Ionization (ESI) source. Set the capillary voltage to +3.5 kV and the sweep gas to 2 arb units to stabilize the spray plume.

  • Precursor Isolation : Utilize the first quadrupole (Q1) to isolate the [M+H]⁺ precursor (e.g., m/z 270.2) using a strict 1.0 Da isolation window. This prevents isobaric background ions from entering the collision cell.

  • Energy Ramping (The Validation Step) : Program the collision cell to perform stepped NCE from 15 eV to 45 eV in 5 eV increments using Argon collision gas. Causality: Ramping the energy maps the exact inflection points where the precursor depletes and the competing α -cleavage fragments appear, proving the thermodynamic preference objectively rather than relying on a single snapshot.

  • High-Resolution Detection : Acquire the product ion spectra using an Orbitrap or Time-of-Flight (TOF) analyzer operating at a minimum resolution of 60,000 (at m/z 200). Exact mass assignment (< 3 ppm mass error) is mandatory to confirm the elemental composition of the m/z 177.1 and m/z 120.1 fragments.

References

  • Substituent effects in the mass spectra of benzoyl hetarenes Organic Mass Spectrometry[Link]

  • Mass Spectrometry Imaging Techniques Enabling Visualization of Lipid Isomers in Biological Tissues Analytical Chemistry (ACS Publications)[Link]

  • Deep-lipidotyping by mass spectrometry: recent technical advances and applications Journal of Biomedical Science (via PMC)[Link]

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Butoxybenzoyl)-6-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Butoxybenzoyl)-6-methylpyridine
© Copyright 2026 BenchChem. All Rights Reserved.